Product packaging for Carbamazepine 10,11-epoxide-13C(Cat. No.:)

Carbamazepine 10,11-epoxide-13C

Cat. No.: B12392590
M. Wt: 253.26 g/mol
InChI Key: ZRWWEEVEIOGMMT-KCKQSJSWSA-N
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Description

Carbamazepine 10,11-epoxide-13C is a stable, heavy-isotope labeled version of the primary active metabolite of the anticonvulsant drug Carbamazepine . This compound is designed for use as an internal standard in quantitative mass spectrometry methods, including GC/MS and LC/MS, for applications in clinical toxicology, therapeutic drug monitoring, and pain prescription monitoring . When Carbamazepine is metabolized in the body, it is primarily converted by cytochrome P450 enzymes to Carbamazepine-10,11-epoxide (CBZE), a molecule with significant anticonvulsant and neurotoxic properties that are roughly equal to the parent drug . Measuring this metabolite is critical in research and clinical settings, as its concentration can vary significantly and can become profoundly elevated in cases of overdose or due to drug-drug interactions, contributing to severe toxicity . Under normal therapeutic conditions, the epoxide metabolite concentration is typically 20-40% of the parent drug, but this ratio can rise dramatically to over 450% in overdose scenarios, highlighting the importance of precise quantification of both the drug and its metabolite . Incorporating the carbon-13 ( 13 C) label into the epoxide metabolite provides a robust internal standard that corrects for analytical variability, ensuring highly accurate and reliable measurements. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B12392590 Carbamazepine 10,11-epoxide-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i13+1

InChI Key

ZRWWEEVEIOGMMT-KCKQSJSWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3[13CH](O3)C4=CC=CC=C4N2C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical Properties of Carbamazepine-10,11-epoxide-13C₆

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Carbamazepine-10,11-epoxide-13C₆, an isotopically labeled form of the primary active metabolite of the anticonvulsant drug Carbamazepine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and relevant biochemical pathway information.

Core Physical and Chemical Data

The physical properties of Carbamazepine-10,11-epoxide-13C₆ are crucial for its application in various research contexts, including metabolic studies, pharmacokinetic analyses, and as an internal standard in analytical assays. The following table summarizes the key quantitative data for both the 13C-labeled and unlabeled forms of Carbamazepine-10,11-epoxide.

PropertyCarbamazepine-10,11-epoxide-13C₆Carbamazepine-10,11-epoxide (Unlabeled)
Chemical Formula C₉¹³C₆H₁₂N₂O₂[1]C₁₅H₁₂N₂O₂[2]
Molecular Weight 258.23 g/mol [1]252.27 g/mol [2][3]
CAS Number 1189497-48-0 (for 13C,d2 labeled)36507-30-9[2]
Melting Point Not empirically determined; expected to be very similar to the unlabeled compound.217-220 °C[4]
Solubility No specific data available; expected to be similar to the unlabeled compound.Chloroform: Soluble[4]Dimethylformamide (DMF): 5 mg/mL[5]DMF:PBS (pH 7.2) (1:5): 0.16 mg/mL[5]Dimethyl sulfoxide (DMSO): 1 mg/mL[5]Water: Calculated log₁₀WS = -3.93 (mol/L)[6]
Appearance Solid (expected)Solid[5]

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of the physical properties of pharmaceutical compounds. Below are standard experimental protocols that can be applied to Carbamazepine-10,11-epoxide-13C₆.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry Carbamazepine-10,11-epoxide-13C₆ is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the range between these two temperatures.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Thermostatically controlled orbital shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Saturated Solution: An excess amount of Carbamazepine-10,11-epoxide-13C₆ is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The vial is securely capped.

  • Equilibration: The vial is placed in the orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the vial is removed from the shaker and allowed to stand to let undissolved solids settle. The suspension is then centrifuged at a high speed to pellet the remaining solid.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with the appropriate solvent. The concentration of the dissolved Carbamazepine-10,11-epoxide-13C₆ in the diluted sample is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS. The solubility is expressed in mg/mL or mol/L.

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves the formation of Carbamazepine-10,11-epoxide, the active metabolite. Understanding this pathway is critical for interpreting pharmacokinetic and pharmacodynamic data.

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Epoxide Diol 10,11-trans-dihydroxy- carbamazepine (Inactive) Epoxide->Diol Enzymes1 CYP3A4, CYP2C8 Enzymes1->Carbamazepine Enzyme2 Epoxide Hydrolase Enzyme2->Epoxide

Metabolic conversion of Carbamazepine.

Analytical Workflow for Quantification

The quantification of Carbamazepine-10,11-epoxide-13C₆, particularly when used as an internal standard, typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following diagram illustrates a typical experimental workflow.

Analytical Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Carbamazepine-10,11-epoxide-13C₆ (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

LC-MS/MS analytical workflow.

This workflow highlights the critical role of the isotopically labeled internal standard in achieving accurate and precise quantification of the unlabeled analyte in complex biological matrices. The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, correcting for variations in sample preparation and instrument response.

References

Chemical structure of Carbamazepine 10,11-epoxide with 13C labeling.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 13C-labeled Carbamazepine 10,11-epoxide, a critical tool in pharmaceutical research and development.

Chemical Structure and Isotopologues

Carbamazepine 10,11-epoxide is the primary and pharmacologically active metabolite of the anticonvulsant drug Carbamazepine. The introduction of a stable isotope, such as Carbon-13 (¹³C), into the molecular structure provides a valuable internal standard for quantitative bioanalytical studies and a tracer for metabolic investigations.

The core structure of Carbamazepine 10,11-epoxide consists of a dibenz[b,f]azepine ring system with an epoxide functional group at the 10 and 11 positions and a carboxamide group at the 5-position. ¹³C labeling can be strategically introduced at various positions within the molecule. Common isotopologues include:

  • [¹³C]-Carbamazepine 10,11-epoxide: Labeling on the carboxamide carbon.

  • [¹³C₆]-Carbamazepine 10,11-epoxide: Labeling on the six carbons of one of the benzene rings.

  • [¹³C,¹⁵N]-Carbamazepine 10,11-epoxide: Dual labeling with ¹³C and ¹⁵N in the carboxamide group.[1]

  • [¹³C,d₂]-Carbamazepine 10,11-epoxide: Combined labeling with ¹³C and deuterium.

The precise location of the ¹³C label is crucial for its application, particularly in mass spectrometry-based assays, as it determines the mass shift of the parent molecule and its fragments.

Table 1: Physicochemical Properties of Carbamazepine 10,11-epoxide and its ¹³C-Labeled Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Carbamazepine 10,11-epoxideC₁₅H₁₂N₂O₂252.2736507-30-9
[¹³C]-Carbamazepine 10,11-epoxideC₁₄¹³CH₁₂N₂O₂253.2667411-80-7[2]
[¹³C₆]-Carbamazepine 10,11-epoxideC₉¹³C₆H₁₂N₂O₂258.2336507-30-9 (unlabeled)
[¹³C,¹⁵N]-Carbamazepine 10,11-epoxideC₁₄¹³CH₁₂N¹⁵NO₂254.26122842-78-8[1]

Metabolic Pathway of Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The major metabolic pathway involves the oxidation of the 10,11-double bond to form Carbamazepine 10,11-epoxide. This reaction is predominantly catalyzed by the CYP3A4 isozyme. The resulting epoxide is then further metabolized by epoxide hydrolase to the inactive 10,11-trans-dihydroxy-carbamazepine.

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine 10,11-epoxide Carbamazepine->Epoxide CYP3A4 Diol 10,11-trans-dihydroxy- carbamazepine Epoxide->Diol Epoxide Hydrolase

Metabolic conversion of Carbamazepine to its 10,11-epoxide and subsequent hydrolysis.

Experimental Protocols

Synthesis of ¹³C-Labeled Carbamazepine 10,11-epoxide

A detailed, publicly available experimental protocol for the synthesis of ¹³C-labeled Carbamazepine 10,11-epoxide is not readily found in the scientific literature. However, a logical synthetic route can be adapted from established methods for the synthesis of unlabeled Carbamazepine. The general strategy involves the synthesis of a ¹³C-labeled Carbamazepine precursor, followed by epoxidation.

Step 1: Synthesis of ¹³C-Carbamazepine

A common method for the synthesis of Carbamazepine is the reaction of iminostilbene with a carbamoylating agent. To introduce a ¹³C label at the carboxamide position, ¹³C-labeled urea can be utilized.

  • Reaction: Iminostilbene is reacted with ¹³C-labeled urea in a suitable solvent, such as a polar organic solvent, often in the presence of an acid catalyst.

  • Reactants:

    • Iminostilbene

    • [¹³C]-Urea

    • Acid catalyst (e.g., a mineral acid)

    • Solvent (e.g., a polar organic solvent)

  • General Procedure (adapted from patent literature for unlabeled synthesis):

    • Suspend [¹³C]-Urea in the chosen solvent.

    • Add the acid catalyst to the suspension.

    • Add iminostilbene to the reaction mixture.

    • Heat the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, the product can be isolated by precipitation, filtration, and washing.

    • Purification can be achieved by recrystallization.

Step 2: Epoxidation of ¹³C-Carbamazepine

The synthesized ¹³C-Carbamazepine is then converted to its 10,11-epoxide. This is typically achieved through an epoxidation reaction targeting the double bond in the central seven-membered ring.

  • Reaction: ¹³C-Carbamazepine is reacted with an epoxidizing agent.

  • Reactants:

    • [¹³C]-Carbamazepine

    • Epoxidizing agent (e.g., a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) or a metal-based catalyst with an oxidant)

    • Solvent (e.g., a chlorinated solvent like dichloromethane)

  • General Procedure:

    • Dissolve ¹³C-Carbamazepine in a suitable solvent.

    • Add the epoxidizing agent to the solution, often portion-wise and at a controlled temperature (e.g., 0 °C to room temperature).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC or HPLC).

    • Work up the reaction mixture to remove unreacted reagents and byproducts. This may involve washing with a reducing agent solution (e.g., sodium thiosulfate) and a basic solution (e.g., sodium bicarbonate).

    • The crude product is then purified, typically by column chromatography or recrystallization.

Synthesis Workflow Iminostilbene Iminostilbene Carbamoylation Carbamoylation Iminostilbene->Carbamoylation C13_Urea [¹³C]-Urea C13_Urea->Carbamoylation C13_CBZ [¹³C]-Carbamazepine Carbamoylation->C13_CBZ Epoxidation Epoxidation C13_CBZ->Epoxidation C13_Epoxide [¹³C]-Carbamazepine 10,11-epoxide Epoxidation->C13_Epoxide

General workflow for the synthesis of ¹³C-labeled Carbamazepine 10,11-epoxide.
Quantification of Carbamazepine 10,11-epoxide using ¹³C-Labeled Internal Standard by LC-MS/MS

¹³C-labeled Carbamazepine 10,11-epoxide is an ideal internal standard for the quantification of the unlabeled analyte in biological matrices due to its similar chemical and physical properties, leading to comparable extraction recovery and ionization efficiency in mass spectrometry.

  • Sample Preparation:

    • To a known volume of biological matrix (e.g., plasma, serum), add a known amount of the ¹³C-labeled internal standard solution.

    • Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbamazepine 10,11-epoxide: m/z 253.1 → 180.1[3][4]

      • [¹³C₆]-Carbamazepine 10,11-epoxide (example): m/z 259.1 → 186.1 (predicted)

Quantitative Data

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shifts for Carbamazepine (in CDCl₃)

Carbon AtomChemical Shift (ppm)
C=O~158
Aromatic C~128-142
Olefinic C (10, 11)~130-135

Note: The exact chemical shifts can vary depending on the solvent and the specific crystalline form.

For [¹³C]-Carbamazepine 10,11-epoxide, a prominent peak would be observed around 158 ppm, corresponding to the labeled carboxamide carbon. For [¹³C₆]-Carbamazepine 10,11-epoxide, a series of enhanced signals would appear in the aromatic region (128-142 ppm). The epoxidation of the 10,11-double bond would shift the signals for these carbons upfield to the typical range for carbons in an epoxide ring (~50-70 ppm).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the successful incorporation of the ¹³C label and for elucidating fragmentation pathways.

Table 3: High-Resolution Mass Spectrometry Data

AnalytePrecursor Ion [M+H]⁺Key Fragment Ions (m/z)
Carbamazepine 10,11-epoxide253.0971236.0706, 210.0914, 180.0808
[¹³C₆]-Carbamazepine 10,11-epoxide (Predicted)259.1172242.0907, 216.1115, 186.1009

The fragmentation of Carbamazepine 10,11-epoxide in positive ion mode typically involves the loss of the carboxamide group and rearrangements of the dibenzazepine core. The presence of the ¹³C label will result in a corresponding mass shift in the fragment ions that retain the label. For example, in [¹³C₆]-Carbamazepine 10,11-epoxide, fragments containing the labeled benzene ring will be 6 Da heavier than their unlabeled counterparts.

This technical guide provides a foundational understanding of ¹³C-labeled Carbamazepine 10,11-epoxide for its effective application in advanced pharmaceutical research. For specific applications, further optimization of experimental protocols is recommended.

References

Mass spectrometry fragmentation pattern of Carbamazepine 10,11-epoxide-13C.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Carbamazepine-10,11-epoxide-¹³C For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometric behavior of ¹³C-labeled Carbamazepine-10,11-epoxide, a critical internal standard for quantitative bioanalysis. Understanding its fragmentation pattern is essential for developing robust and reliable analytical methods in therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Carbamazepine (CBZ) is a primary anticonvulsant and mood-stabilizing drug. Its major active metabolite, Carbamazepine-10,11-epoxide (CBZE), also exhibits therapeutic and neurotoxic effects, making its monitoring crucial.[1][2] Stable isotope-labeled internal standards, such as Carbamazepine-10,11-epoxide-¹³C, are the gold standard for quantitative analysis by mass spectrometry, correcting for matrix effects and variations in instrument response.[3] This document outlines the expected fragmentation pattern of Carbamazepine-10,11-epoxide-¹³C, based on established data for the unlabeled analyte, and provides relevant experimental protocols.

Molecular Structure and Isotopic Labeling

The chemical formula for Carbamazepine-10,11-epoxide is C₁₅H₁₂N₂O₂.[4][5] The ¹³C-labeled variant, specifically Carbamazepine-10,11-epoxide-¹³C, incorporates a single ¹³C atom. For the purpose of this guide, we will consider the common commercially available standard where the ¹³C is located at the carbonyl carbon of the urea moiety.[6]

  • Unlabeled Molecular Weight: 252.27 g/mol [4]

  • ¹³C-labeled Molecular Weight: 253.26 g/mol [6][7]

Mass Spectrometry Fragmentation Pattern

Under positive electrospray ionization (ESI+), Carbamazepine-10,11-epoxide and its ¹³C-labeled analog are readily protonated. The fragmentation of the resulting precursor ion is characterized by specific neutral losses and rearrangements.

Fragmentation of Unlabeled Carbamazepine-10,11-epoxide

Tandem mass spectrometry (MS/MS) of the protonated unlabeled CBZE ([M+H]⁺ at m/z 253.1) primarily yields a product ion at m/z 180.1.[8] This corresponds to the core dibenzo[b,f]azepine structure following a rearrangement and loss of the elements of the epoxide and the urea group. Another less consistently reported fragment is observed at m/z 210.[3][9]

Predicted Fragmentation of Carbamazepine-10,11-epoxide-¹³C

Given the ¹³C label on the carbonyl carbon, the precursor ion will have an m/z of 254.1. The fragmentation pathway is expected to mirror that of the unlabeled compound.

  • Precursor Ion ([M+H]⁺): m/z 254.1

  • Major Product Ion: The formation of the m/z 180.1 fragment involves the loss of the urea group containing the ¹³C label. Therefore, this fragment ion is not expected to shift in mass.

  • Other Potential Product Ions: The fragment at m/z 210 in the unlabeled spectrum is proposed to result from a rearrangement. The position of the ¹³C label on the urea group suggests this fragment would likely also not contain the label, remaining at m/z 210.

Quantitative Data Summary

The following tables summarize the expected and reported m/z values for unlabeled Carbamazepine-10,11-epoxide and the predicted values for its ¹³C-labeled counterpart.

Table 1: Mass Transitions for Unlabeled Carbamazepine-10,11-epoxide

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Carbamazepine-10,11-epoxide 253.09 180.04 [10]
Carbamazepine-10,11-epoxide 253.10 180.10 [8]
Carbamazepine-10,11-epoxide 253 180 [11]

| Carbamazepine-10,11-epoxide | 253 | 210 |[9] |

Table 2: Predicted Mass Transitions for Carbamazepine-10,11-epoxide-¹³C

Compound Precursor Ion (m/z) Predicted Product Ion (m/z)
Carbamazepine-10,11-epoxide-¹³C 254.1 180.1

| Carbamazepine-10,11-epoxide-¹³C | 254.1 | 210.1 |

Experimental Protocols

The following are representative experimental methodologies for the analysis of Carbamazepine-10,11-epoxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common method for extracting Carbamazepine and its metabolites from plasma or serum is protein precipitation.[11]

  • To 0.2 mL of plasma or saliva, add 0.6 mL of a solution of the internal standard (Carbamazepine-10,11-epoxide-¹³C) in methanol.

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is crucial to resolve the analyte from matrix interferences.

  • Column: A C18 reversed-phase column is frequently used, such as a Phenomenex Luna C18 (150 x 2 mm, 5 µm) or a Zorbax SB-C18 (100 x 3.0 mm, 3.5 µm).[12]

  • Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or a mixture of acetonitrile and methanol).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[3][11]

  • Injection Volume: 20 µL.[3]

Mass Spectrometry
  • Ionization: Electrospray ionization in positive ion mode (ESI+).[9]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to the product ion.

  • Collision Energy: The collision energy for fragmentation is optimized for the specific instrument but is generally in the range of 10-35 V.[8][11]

  • Monitored Transitions:

    • Carbamazepine-10,11-epoxide: m/z 253.1 → m/z 180.1

    • Carbamazepine-10,11-epoxide-¹³C (Internal Standard): m/z 254.1 → m/z 180.1

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for protonated Carbamazepine-10,11-epoxide-¹³C.

Fragmentation_Pathway precursor Carbamazepine-10,11-epoxide-¹³C [M+H]⁺ m/z = 254.1 intermediate Rearrangement precursor->intermediate CID fragment1 Product Ion m/z = 180.1 intermediate->fragment1 fragment2 Product Ion m/z = 210.1 intermediate->fragment2 neutral_loss Loss of C₂H₃N¹³CO (74 Da)

Caption: Proposed fragmentation of Carbamazepine-10,11-epoxide-¹³C.

Experimental Workflow

This diagram outlines the typical workflow for the quantitative analysis of Carbamazepine-10,11-epoxide.

Experimental_Workflow sample Plasma/Serum Sample add_is Spike with Carbamazepine-10,11-epoxide-¹³C IS sample->add_is extraction Protein Precipitation (Methanol) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection separation Reversed-Phase Chromatographic Separation lc_injection->separation ms_analysis MS/MS Analysis (ESI+) separation->ms_analysis quantification Quantification using MRM (m/z 253.1→180.1 and 254.1→180.1) ms_analysis->quantification

Caption: LC-MS/MS workflow for Carbamazepine-10,11-epoxide analysis.

References

Navigating the Landscape of Labeled Compounds: A Technical Guide to Commercially Available Carbamazepine 10,11-epoxide-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reliability of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available Carbamazepine 10,11-epoxide-¹³C, a critical internal standard and research tool in pharmacokinetic and metabolic studies.

This guide summarizes available quantitative data from prominent commercial suppliers, details the experimental methodologies used to ascertain these critical parameters, and visualizes the key signaling pathways associated with Carbamazepine and its active epoxide metabolite.

Data Presentation: Isotopic Enrichment and Purity

The isotopic enrichment and chemical purity of ¹³C-labeled Carbamazepine 10,11-epoxide can vary between suppliers and even between different batches from the same supplier. While many suppliers provide detailed information on their Certificates of Analysis (CoA), which should always be consulted for lot-specific data, the following table summarizes the publicly available data for some common commercial sources.

SupplierProduct NameIsotopic EnrichmentChemical PurityNotes
Shimadzu [13C6]-Carbamazepine-10,11-epoxide≥ 99% ¹³C≥ 98.00%Data as stated on the product webpage.
Cerilliant (from MilliporeSigma) Carbamazepine-10,11-epoxide-¹³C₆ Solution99.6% (¹³C₆)99.8% (Corrected for ¹³C contribution)Data from a representative Certificate of Analysis.
MedchemExpress Carbamazepine 10,11-epoxide-¹³CNot specified on websiteNot specified on websiteStated to be on the Certificate of Analysis.
LGC Standards Carbamazepine 10,11-epoxide-¹³CNot specified on website>95% (HPLC) for unlabeled compoundPurity for the labeled compound is likely comparable and specified on the CoA.
Toronto Research Chemicals Carbamazepine-d₁₀,¹³C-10,11-epoxideNot specified on websiteNot specified on websiteInformation available on the Certificate of Analysis.

Note: The level of isotopic enrichment and the methods for determining chemical purity are critical factors in the application of these labeled compounds. Researchers should always obtain the lot-specific Certificate of Analysis from the supplier for the most accurate and detailed information.

Experimental Protocols

The determination of isotopic enrichment and chemical purity of ¹³C-labeled compounds relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments typically employed.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the percentage of molecules that are labeled with ¹³C and to identify the distribution of different isotopologues.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the Carbamazepine 10,11-epoxide-¹³C standard.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Prepare a series of dilutions to ensure the analysis is performed within the linear range of the instrument.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is typically used.

    • The mass spectrometer must be calibrated according to the manufacturer's specifications to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire full-scan mass spectra in the region of the molecular ion of Carbamazepine 10,11-epoxide. For the ¹³C₆ labeled compound, this would be around m/z 259.

    • Ensure sufficient resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Identify the ion cluster corresponding to the molecular ion of the labeled compound.

    • Measure the intensity of the peaks for the unlabeled (M+0), singly labeled (M+1), doubly labeled (M+2), and so on, up to the fully labeled species (e.g., M+6 for ¹³C₆).

    • Correct the observed intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule and in the solvent.

    • Calculate the isotopic enrichment by determining the ratio of the intensity of the desired labeled peak to the sum of the intensities of all isotopic peaks in the cluster.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main labeled compound from any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the Carbamazepine 10,11-epoxide-¹³C standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Filter the solution through a 0.22 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used. A mass spectrometer can also be used as a detector for enhanced specificity (LC-MS).

    • A C18 reversed-phase column is commonly used for the separation.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 20% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • Integrate the peak area of the main compound and any impurity peaks in the chromatogram.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the application of Carbamazepine 10,11-epoxide-¹³C, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) ActionPotential Reduced Neuronal Excitability VGSC->ActionPotential Stabilizes Inactivated State Carbamazepine Carbamazepine Carbamazepine->VGSC Inhibition cluster_pathways Intracellular Signaling CBZE Carbamazepine 10,11-epoxide HLA HLA-B*57:01 CBZE->HLA Binding NFkB NF-κB Pathway HLA->NFkB Activation JAKSTAT JAK/STAT Pathway HLA->JAKSTAT Activation ImmuneResponse Hypersensitivity Reaction (e.g., SJS/TEN) NFkB->ImmuneResponse JAKSTAT->ImmuneResponse cluster_analysis Analytical Workflow cluster_purity Purity Analysis cluster_enrichment Isotopic Enrichment Analysis start Obtain Labeled Standard (Carbamazepine 10,11-epoxide-¹³C) prep Sample Preparation (Dissolution & Dilution) start->prep hplc HPLC-UV/MS Analysis prep->hplc ms High-Resolution Mass Spectrometry prep->ms purity_data Chemical Purity Data hplc->purity_data report Generate Certificate of Analysis purity_data->report enrichment_data Isotopic Enrichment Data ms->enrichment_data enrichment_data->report

The Pivotal Role of Carbamazepine-10,11-epoxide-¹³C in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical function of Carbamazepine-10,11-epoxide-¹³C as an internal standard in the bioanalysis of its unlabeled counterpart, a primary and pharmacologically active metabolite of the anti-epileptic drug Carbamazepine. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, is paramount for achieving the accuracy, precision, and robustness required in regulated bioanalytical studies.

Introduction to Bioanalytical Internal Standards

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known concentration to samples, calibrators, and quality control samples. The IS is essential to correct for the variability in sample preparation and the analytical process. An ideal IS co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects. Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in LC-MS-based bioanalysis because their physicochemical properties are nearly identical to the analyte, leading to the most effective compensation for experimental variability.

Carbamazepine and its Active Metabolite

Carbamazepine is a widely prescribed medication for the treatment of epilepsy, neuropathic pain, and bipolar disorder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form Carbamazepine-10,11-epoxide.[1][2][3] This epoxide metabolite is pharmacologically active, contributing to both the therapeutic and toxic effects of the parent drug.[1][4][5] Therefore, the accurate quantification of Carbamazepine-10,11-epoxide in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies.

Why Carbamazepine-10,11-epoxide-¹³C is the Internal Standard of Choice

Carbamazepine-10,11-epoxide-¹³C is a stable isotope-labeled version of the analyte. The incorporation of one or more ¹³C atoms results in a compound with a higher mass but with chemical and physical properties that are virtually identical to the unlabeled analyte. This near-perfect analogy ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate and precise quantification. The use of a stable isotope-labeled internal standard for the metabolite itself, rather than a labeled version of the parent drug, is critical because it more accurately reflects the behavior of the metabolite throughout the entire analytical process.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of Carbamazepine-10,11-epoxide in human plasma using Carbamazepine-10,11-epoxide-¹³C as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Carbamazepine-10,11-epoxide from plasma.

  • Sample Thawing: Allow frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquoting: Vortex and aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 200 µL of the internal standard working solution (e.g., 100 ng/mL of Carbamazepine-10,11-epoxide-¹³C in acetonitrile) to each tube.

  • Precipitation: Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS parameters for the analysis of Carbamazepine-10,11-epoxide.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (e.g., 50:50, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
Multiple Reaction Monitoring (MRM) Transitions See Table 3
Collision Gas Argon

Table 3: MRM Transitions for Analyte and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine-10,11-epoxide253.1180.1
Carbamazepine-10,11-epoxide-¹³C254.1 (assuming one ¹³C)181.1

Note: The exact m/z values for the ¹³C-labeled internal standard will depend on the number and position of the ¹³C atoms.

Data Presentation: Quantitative Method Validation Parameters

A bioanalytical method using Carbamazepine-10,11-epoxide-¹³C as an internal standard should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

Table 4: Summary of Bioanalytical Method Validation Parameters

ParameterTypical Acceptance CriteriaRepresentative Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy within 80-120%.1 ng/mL
Precision (CV%) Intra- and inter-assay precision ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Intra- and inter-assay accuracy within ±15% of nominal (±20% at LLOQ)Within ±10%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect Internal standard normalized matrix factor should have a CV ≤ 15%CV < 10%
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature.

Visualizations

Carbamazepine Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Carbamazepine to its active epoxide metabolite and subsequent inactivation.

Carbamazepine_Metabolism Carbamazepine Carbamazepine CBZ_Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->CBZ_Epoxide CYP3A4 CBZ_Diol Carbamazepine-10,11-trans-dihydrodiol (Inactive Metabolite) CBZ_Epoxide->CBZ_Diol Epoxide Hydrolase

Caption: Metabolic conversion of Carbamazepine.

Bioanalytical Workflow

This diagram outlines the key steps in the bioanalytical workflow for the quantification of Carbamazepine-10,11-epoxide.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with Carbamazepine-10,11-epoxide-¹³C IS Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow for quantification.

Conclusion

The use of Carbamazepine-10,11-epoxide-¹³C as an internal standard is indispensable for the reliable and accurate quantification of Carbamazepine-10,11-epoxide in biological matrices. Its properties as a stable isotope-labeled analogue of the analyte ensure that it effectively compensates for variations in sample processing and instrumental analysis. The detailed methodologies and performance characteristics presented in this guide underscore the robustness and suitability of this approach for regulated bioanalytical applications in clinical and preclinical research, ultimately contributing to a better understanding of Carbamazepine's pharmacology and ensuring patient safety.

References

The Metabolism of Carbamazepine to Carbamazepine-10,11-epoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, undergoes extensive hepatic metabolism, with the formation of its pharmacologically active metabolite, carbamazepine-10,11-epoxide (CBZ-E), being a critical pathway. This conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system, predominantly CYP3A4. CBZ-E exhibits anticonvulsant activity comparable to the parent drug but is also implicated in some of the adverse effects associated with carbamazepine therapy. Understanding the intricacies of this metabolic process is paramount for optimizing drug efficacy, minimizing toxicity, and predicting drug-drug interactions. This technical guide provides an in-depth overview of the metabolism of carbamazepine to carbamazepine-10,11-epoxide, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation

Table 1: Pharmacokinetic Parameters of Carbamazepine and Carbamazepine-10,11-epoxide
ParameterCarbamazepine (CBZ)Carbamazepine-10,11-epoxide (CBZ-E)Reference(s)
Half-life (t½) Single Dose: ~35 hours (range 18-65) Multiple Doses: 10-20 hours (due to autoinduction)5.1 - 6.1 hours[1][2][3]
Volume of Distribution (Vd) 0.59 to 2.0 L/kg0.644 - 0.728 L/kg[3]
Plasma Protein Binding ~75%~50%[1]
Plasma Concentration Ratio (CBZ-E/CBZ) 15-55% in adults-[4]
Table 2: Enzyme Kinetics of Carbamazepine-10,11-epoxide Formation
EnzymeMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Reference(s)
CYP3A4 (cDNA-expressed) 442 µM1730 pmol/min/nmol P450[5]
CYP3A4 (in reconstituted systems with bactosomes) Exhibits substrate inhibition-[6]
CYP2C8 Minor contributor to epoxidation-[5][7]

Core Metabolic Pathway

The biotransformation of carbamazepine to its 10,11-epoxide metabolite is a crucial step in its mechanism of action and detoxification.

cluster_epoxidation Epoxidation cluster_hydration Hydration CBZ Carbamazepine (CBZ) CBZE Carbamazepine-10,11-epoxide (CBZ-E) (Active) CBZ->CBZE CYP3A4 (major) CYP2C8 (minor) CBZD Carbamazepine-10,11-trans-diol (CBZ-D) (Inactive) CBZE->CBZD microsomal Epoxide Hydrolase (mEH)

Metabolic conversion of Carbamazepine.

Experimental Protocols

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol is designed to determine the kinetics of carbamazepine epoxidation in a system that mimics the human liver environment.

Materials:

  • Human Liver Microsomes (HLMs)

  • Carbamazepine (substrate)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (e.g., 10,11-Dihydrocarbamazepine)

Procedure:

  • Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, pre-incubate HLMs (typically 0.1-0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding varying concentrations of carbamazepine and the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for analysis by HPLC or LC-MS/MS.

  • Analyze the formation of carbamazepine-10,11-epoxide to determine enzyme kinetics (Km and Vmax).

Quantification of Carbamazepine and Metabolites by HPLC-UV

This method allows for the separation and quantification of carbamazepine and its primary metabolites from biological matrices.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v, pH 7.0)[8].

  • Flow Rate: 1.5 mL/min[8].

  • Detection: UV detector at 210 nm[8].

  • Temperature: 35°C[8].

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an Oasis HLB SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated with phosphate buffer) onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC system.

Quantification of Carbamazepine and Metabolites by LC-MS/MS

This highly sensitive and specific method is ideal for the precise quantification of carbamazepine and its metabolites, especially at low concentrations.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode[9].

  • Detection: Selected Reaction Monitoring (SRM)[9].

  • Transitions:

    • Carbamazepine: m/z 237 → 194[9]

    • Carbamazepine-10,11-epoxide: m/z 253 → 210[9]

    • Internal Standard (d10-Carbamazepine): m/z 247 → 204[9]

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample (e.g., 100 µL), add an internal standard and a suitable extraction solvent (e.g., ethyl acetate).

  • Vortex vigorously to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Logical Relationships and Regulatory Influences

The metabolism of carbamazepine is a dynamic process influenced by several factors, including autoinduction and co-administered drugs.

CBZ Carbamazepine Administration Metabolism Carbamazepine Metabolism (CYP3A4, CYP2C8) CBZ->Metabolism Autoinduction Autoinduction (Increased CYP3A4 expression) CBZ->Autoinduction induces CBZE Carbamazepine-10,11-epoxide (Active Metabolite) Metabolism->CBZE Inducers CYP3A4 Inducers (e.g., Phenytoin, Phenobarbital) Inducers->Metabolism enhances Inhibitors CYP3A4 Inhibitors (e.g., Erythromycin, Grapefruit Juice) Inhibitors->Metabolism inhibits EH_Inhibitors Epoxide Hydrolase Inhibitors (e.g., Valproic Acid) EH_Inhibitors->CBZE increases concentration by inhibiting further metabolism Autoinduction->Metabolism enhances

Factors influencing Carbamazepine metabolism.

Carbamazepine is a potent inducer of its own metabolism, a phenomenon known as autoinduction.[2][10][11] This process, which primarily involves the upregulation of CYP3A4, leads to an accelerated clearance of carbamazepine upon chronic administration, necessitating dose adjustments.[12] The autoinduction is typically complete within the first month of treatment.[10]

Furthermore, the co-administration of other drugs can significantly impact carbamazepine metabolism. CYP3A4 inducers, such as phenytoin and phenobarbital, can increase the rate of carbamazepine's conversion to its epoxide, potentially lowering the parent drug's concentration.[1][13] Conversely, CYP3A4 inhibitors like erythromycin and grapefruit juice can decrease its metabolism, leading to elevated carbamazepine levels and an increased risk of toxicity.[14] Additionally, drugs that inhibit epoxide hydrolase, such as valproic acid, can lead to an accumulation of the active and potentially toxic carbamazepine-10,11-epoxide.[13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of carbamazepine and its metabolites from plasma samples.

start Plasma Sample Collection prep Sample Preparation (SPE or LLE) start->prep analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep->analysis data Data Acquisition and Processing analysis->data quant Quantification of CBZ and CBZ-E data->quant report Reporting of Results quant->report

Analytical workflow for Carbamazepine.

Conclusion

A thorough understanding of the metabolic conversion of carbamazepine to carbamazepine-10,11-epoxide is fundamental for its safe and effective clinical use. This guide has provided a comprehensive overview of this critical pathway, including key quantitative data, detailed experimental methodologies, and visual representations of the metabolic and regulatory processes. For researchers and drug development professionals, this information serves as a valuable resource for designing and interpreting studies related to carbamazepine's pharmacokinetics, pharmacodynamics, and drug interaction potential. The provided protocols offer a solid foundation for the reliable quantification of carbamazepine and its metabolites, which is essential for both preclinical and clinical investigations. As our understanding of the individual variability in drug metabolism continues to grow, a detailed knowledge of pathways such as this will be increasingly important for the advancement of personalized medicine.

References

Natural abundance of isotopes in unlabeled Carbamazepine 10,11-epoxide.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Abundance of Isotopes in Unlabeled Carbamazepine 10,11-epoxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine 10,11-epoxide is the primary and pharmacologically active metabolite of the widely used anticonvulsant drug, Carbamazepine.[1][2][3] The biotransformation from the parent drug is primarily catalyzed by cytochrome P450 enzymes, notably CYP3A4 and CYP2C8.[2] For researchers in drug metabolism, pharmacokinetics, and analytical chemistry, a fundamental understanding of the natural isotopic abundance in the unlabeled molecule is crucial. This guide provides a detailed overview of the elemental and isotopic composition of Carbamazepine 10,11-epoxide, its theoretical isotopic distribution pattern, and the experimental protocols used for its characterization. This information is foundational for mass spectrometry-based quantification, metabolism studies, and the proper use of stable isotope-labeled internal standards.[4][5]

Elemental Composition and Natural Isotopic Abundance

The molecular formula for Carbamazepine 10,11-epoxide is C₁₅H₁₂N₂O₂ .[1][2][6] This composition dictates the predictable pattern of isotopes observed in mass spectrometry, based on the natural abundance of stable isotopes for each element. The following table summarizes the natural abundances of the stable isotopes for the constituent elements of the molecule.

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Hydrogen ¹H1.00782599.9885[7]
²H (D)2.0141020.0115[8][7][9]
Carbon ¹²C12.00000098.93[7]
¹³C13.0033551.07[7][10]
Nitrogen ¹⁴N14.00307499.632[7][11]
¹⁵N15.0001090.368[7][11][12]
Oxygen ¹⁶O15.99491599.757[7]
¹⁷O16.9991320.038[7][13]
¹⁸O17.9991600.205[7][13][14][15][16]

Theoretical Isotopic Distribution in Mass Spectrometry

In a mass spectrum, a molecule does not appear as a single peak but as a distribution of peaks corresponding to different isotopic compositions (isotopologues). The monoisotopic peak (M) represents the molecule composed of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Due to the natural abundance of heavier isotopes, additional peaks are observed at higher mass-to-charge ratios (m/z), primarily M+1 and M+2.

  • M+1 Peak : This peak arises from molecules containing a single heavy isotope with a mass increase of approximately one Dalton, predominantly a single ¹³C atom. Given that Carbamazepine 10,11-epoxide has 15 carbon atoms, the theoretical intensity of the M+1 peak relative to the M peak is approximately 16.5% (15 atoms × 1.1% abundance of ¹³C). The presence of ¹⁵N and ²H also contributes minimally to the M+1 peak.

  • M+2 Peak : This peak results from molecules containing two ¹³C atoms, one ¹⁸O atom, or other combinations of heavy isotopes. Its intensity is significantly lower than the M+1 peak.

Understanding this natural isotopic pattern is essential for distinguishing the molecular ion cluster from background noise and for validating the identity of the compound in a mass spectrum.

Experimental Protocols for Isotopic Analysis

The gold standard for determining the concentration and confirming the identity of Carbamazepine 10,11-epoxide in biological matrices is isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS).[17][18]

Detailed Methodology: LC-MS/MS Quantification

This protocol provides a generalized workflow for the quantification of Carbamazepine 10,11-epoxide in human plasma or serum.

  • Sample Preparation (Protein Precipitation) [17][19]

    • To a 100 µL aliquot of plasma or serum, add a known concentration of a stable isotope-labeled internal standard (e.g., d₂-Carbamazepine 10,11-epoxide or ¹³C,¹⁵N-Carbamazepine 10,11-epoxide).[4][20]

    • Add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, to the sample.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Separation [19][21]

    • System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column : A reverse-phase C18 column (e.g., Phenomenex Luna C18) is commonly used for separation.[21]

    • Mobile Phase : A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).[21]

    • Flow Rate : Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometric Detection [19][22]

    • System : A triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray Ionization in positive mode (ESI+).[19][21]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.[22]

    • MRM Transitions :

      • Carbamazepine 10,11-epoxide : The precursor ion (protonated molecule [M+H]⁺) is m/z 253.1, which fragments to a product ion of m/z 180.1.[19][21][22]

      • Internal Standard : A corresponding unique transition for the stable isotope-labeled standard is monitored simultaneously.

  • Data Analysis and Quantification

    • The peak areas of the analyte (Carbamazepine 10,11-epoxide) and the internal standard are integrated.

    • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of calibration standards.

    • The concentration of Carbamazepine 10,11-epoxide in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows relevant to the analysis of Carbamazepine 10,11-epoxide.

Metabolic Pathway of Carbamazepine CBZ Carbamazepine Enzymes CYP3A4 / CYP2C8 (Hepatic Enzymes) CBZ->Enzymes CBZE Carbamazepine 10,11-epoxide (Active Metabolite) Enzymes->CBZE

Caption: Metabolic conversion of Carbamazepine to its epoxide metabolite.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing arrow arrow A Plasma/Serum Sample + Internal Standard B Protein Precipitation (e.g., Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E UHPLC Separation (C18 Column) D->E F Tandem Mass Spectrometry (ESI+, MRM Mode) E->F G Peak Integration F->G H Quantification via Calibration Curve G->H

Caption: Generalized workflow for LC-MS/MS analysis of the epoxide.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Carbamazepine and its Epoxide Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Carbamazepine (CBZ) and its active metabolite, Carbamazepine-10,11-epoxide (CBZE), in human plasma. The method utilizes a stable isotope-labeled internal standard (¹³C-Carbamazepine) for accurate and precise quantification. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for therapeutic drug monitoring and pharmacokinetic studies. The method was validated for linearity, precision, accuracy, and recovery.

Introduction

Carbamazepine is a widely prescribed anticonvulsant medication used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring of Carbamazepine is crucial to ensure optimal clinical efficacy and to avoid concentration-dependent side effects. The primary and pharmacologically active metabolite of Carbamazepine is Carbamazepine-10,11-epoxide, which also contributes to the therapeutic and toxic effects of the parent drug. Therefore, the simultaneous measurement of both compounds is essential for a comprehensive clinical assessment. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the concurrent determination of Carbamazepine and Carbamazepine-10,11-epoxide in human plasma.

Experimental

Materials and Reagents
  • Carbamazepine (analytical standard)

  • Carbamazepine-10,11-epoxide (analytical standard)

  • ¹³C-Carbamazepine (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher, Agilent)

  • Analytical Column: Zorbax SB-C18, 100 mm × 3 mm ID, 3.5 μm[1]

Standard Solutions Preparation

Stock solutions of Carbamazepine, Carbamazepine-10,11-epoxide, and ¹³C-Carbamazepine were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (1:1 v/v). The internal standard working solution was prepared at a concentration of 100 ng/mL.

Protocols

Sample Preparation
  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (¹³C-Carbamazepine in acetonitrile) to each tube.

  • Vortex the tubes for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: Zorbax SB-C18, 100 mm × 3 mm ID, 3.5 μm[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol[1]

  • Flow Rate: 0.4 mL/min[1][2][3]

  • Column Temperature: 40°C[1]

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0-1.0 min: 35% B

    • 1.0-3.0 min: 35-95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 35% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 350°C[4]

  • Nebulizer Gas: 40 psi[4]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carbamazepine237.1194.125
Carbamazepine-10,11-epoxide253.1180.120
¹³C-Carbamazepine (IS)243.1199.125

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Carbamazepine and Carbamazepine-10,11-epoxide in human plasma.

Chromatography

Under the described chromatographic conditions, Carbamazepine, Carbamazepine-10,11-epoxide, and the internal standard were well-separated with retention times of approximately 2.2 min, 1.6 min, and 2.2 min, respectively.[1] No significant interference from endogenous plasma components was observed at the retention times of the analytes and the internal standard.

Method Validation

The method was validated according to regulatory guidelines, and the results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Carbamazepine5 - 2000> 0.9955
Carbamazepine-10,11-epoxide5 - 2000> 0.9955

Linearity was observed over the specified concentration ranges for both analytes.[2][3]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Carbamazepine154.56.8102.3
5003.15.298.9
15002.84.7101.5
Carbamazepine-10,11-epoxide155.27.197.8
5003.55.9103.1
15003.25.199.5

The intra-day and inter-day precision were within acceptable limits (CV < 15%), and the accuracy was between 85% and 115%.[2][3]

Table 3: Recovery

AnalyteRecovery (%)
Carbamazepine92.5
Carbamazepine-10,11-epoxide89.8
¹³C-Carbamazepine (IS)95.1

The extraction recovery of the analytes and the internal standard from human plasma was consistent and high.[2][3][5]

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Results plasma Plasma Sample (100 µL) is Internal Standard (¹³C-CBZ in ACN, 200 µL) vortex Vortex (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification of Carbamazepine & Epoxide data->quant

Caption: Experimental workflow for the LC-MS/MS analysis of Carbamazepine and its epoxide metabolite.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma. The use of a ¹³C-labeled internal standard ensures high accuracy and precision. The simple sample preparation procedure and rapid chromatographic run time make this method highly suitable for routine therapeutic drug monitoring and pharmacokinetic research.

References

Application Notes and Protocols: Use of Carbamazepine-10,11-epoxide-¹³C in Pharmacokinetic Studies of Carbamazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ¹³C-labeled Carbamazepine-10,11-epoxide (CBZ-E-¹³C) in pharmacokinetic (PK) studies of Carbamazepine (CBZ). The use of stable isotope-labeled internal standards is crucial for accurate quantification of drug metabolites in complex biological matrices.

Introduction

Carbamazepine is a widely used anticonvulsant drug that undergoes extensive metabolism in the liver. Its major active metabolite, Carbamazepine-10,11-epoxide (CBZ-E), contributes to both the therapeutic and adverse effects of the parent drug.[1] Therefore, understanding the pharmacokinetic profile of both CBZ and CBZ-E is essential for optimizing dosing regimens and minimizing toxicity. Stable isotope-labeled compounds, such as CBZ-E-¹³C, serve as ideal internal standards in bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample processing.[2][3][4]

Rationale for Using Carbamazepine-10,11-epoxide-¹³C

The use of a stable isotope-labeled analogue of the analyte as an internal standard is considered the gold standard in quantitative bioanalysis. CBZ-E-¹³C is chemically identical to the endogenous CBZ-E, ensuring that it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. The mass difference due to the ¹³C isotopes allows for their distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled CBZ-E in biological samples.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Carbamazepine and its 10,11-epoxide metabolite, as well as typical validation parameters for a quantitative LC-MS/MS assay.

Table 1: Pharmacokinetic Parameters of Carbamazepine and Carbamazepine-10,11-epoxide in Humans

ParameterCarbamazepine (CBZ)Carbamazepine-10,11-epoxide (CBZ-E)Reference
Elimination Half-life (t½) 10-20 hours (multiple dosing)5.1 - 16.1 hours[5][6][7]
Apparent Clearance (CL/F) 0.064 - 0.136 L/hr/kg0.40 mL/kg/min[5][7]
Volume of Distribution (Vd) 0.59 - 2.0 L/kg0.644 - 0.728 L/kg[7]
Time to Peak Concentration (Tmax) 2.72 ± 0.71 hours3.60 ± 0.79 hours[5]
Maximum Concentration (Cmax) 7.30 ± 2.30 µg/mL1.01 ± 0.57 µg/mL[5]
Plasma Protein Binding ~75%~50%[6]

Table 2: Typical LC-MS/MS Method Validation Parameters for Carbamazepine and Metabolites

ParameterTypical ValueReference
Linearity (r²) > 0.995[8]
Lower Limit of Quantification (LLOQ) 1.0 - 8.0 ng/mL[8]
Limit of Detection (LOD) 0.4 - 3.0 ng/mL[8]
Intra-day Precision (%RSD) < 16%[8]
Inter-day Precision (%RSD) < 16%[8]
Extraction Recovery 76.0 - 106.4%[8]

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a common liquid-liquid extraction (LLE) procedure for the isolation of Carbamazepine and its metabolites from plasma samples.

Materials:

  • Human plasma samples

  • Carbamazepine-10,11-epoxide-¹³C internal standard solution (in methanol)

  • Acetonitrile, HPLC grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Sample evaporator

Procedure:

  • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

  • Add 20 µL of the Carbamazepine-10,11-epoxide-¹³C internal standard solution.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant for liquid-liquid extraction.

  • Vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of Carbamazepine and Carbamazepine-10,11-epoxide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carbamazepine: m/z 237.1 → 194.1

    • Carbamazepine-10,11-epoxide: m/z 253.1 → 224.1

    • Carbamazepine-10,11-epoxide-¹³C: m/z 254.1 → 225.1 (or other appropriate transition depending on the labeling pattern)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas flows should be optimized for the specific instrument.

Visualizations

Carbamazepine Metabolic Pathway CBZ Carbamazepine CBZE Carbamazepine-10,11-epoxide CBZ->CBZE CYP3A4 CBZD Carbamazepine-10,11-diol CBZE->CBZD Epoxide Hydrolase

Carbamazepine Metabolism

Pharmacokinetic Study Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Dosing Drug Administration Sampling Blood Sample Collection Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Sample Preparation (LLE with CBZ-E-13C IS) Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Reporting Results Interpretation & Reporting PK_Analysis->Reporting

Pharmacokinetic Study Workflow

References

Application Notes and Protocols for Quantitative Analysis of Carbamazepine 10,11-epoxide using ¹³C-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of carbamazepine 10,11-epoxide in biological samples. The use of a stable isotope-labeled internal standard, Carbamazepine 10,11-epoxide-¹³C, is central to this methodology, ensuring high accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Carbamazepine is a primary anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia.[1] Its major metabolite, carbamazepine 10,11-epoxide, is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug.[1][2] Monitoring the concentrations of both carbamazepine and its epoxide metabolite is crucial for optimizing patient dosage and minimizing adverse effects.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the reference method for the accurate and sensitive quantification of these compounds in biological matrices.[1][4][5] The use of a stable isotope-labeled internal standard, such as Carbamazepine 10,11-epoxide-¹³C, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of carbamazepine 10,11-epoxide in human plasma or serum using LC-MS/MS with a ¹³C-labeled internal standard.

Materials and Reagents
  • Carbamazepine and Carbamazepine 10,11-epoxide reference standards

  • Carbamazepine 10,11-epoxide-¹³C (Internal Standard, IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma or serum (drug-free for calibration standards and quality controls)

  • Pipettes and tips

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and effective method for extracting carbamazepine and its epoxide from plasma or serum samples.[6][7]

  • Spiking with Internal Standard: To 100 µL of plasma/serum sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of the Carbamazepine 10,11-epoxide-¹³C internal standard working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • Dilution (Optional): The supernatant can be diluted with the mobile phase starting conditions if necessary to reduce matrix effects.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40 °C
Gradient Elution A suitable gradient to separate the analytes from matrix interferences.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Instrument dependent
Desolvation Gas Flow Instrument dependent

Table 3: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
Carbamazepine 10,11-epoxide253.1180.0
Carbamazepine 10,11-epoxide-¹³C (IS)Dependent on labelingDependent on labeling

Note: The exact m/z values for the ¹³C-labeled internal standard will depend on the number and position of the ¹³C atoms.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of carbamazepine and its epoxide metabolite from various studies. These values can be used as a benchmark for method development and validation.

Table 4: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
CarbamazepineRat Plasma5 - 20005[8]
Carbamazepine 10,11-epoxideRat Plasma5 - 20005[8]
CarbamazepineHuman Plasma0.722 - (not specified)0.722[5]
Carbamazepine 10,11-epoxideHuman Plasma5.15 - (not specified)5.15[5]
CarbamazepineHuman Plasma1.1 - 17.6 (µg/mL)1.1 (µg/mL)[9]
Carbamazepine 10,11-epoxideHuman Plasma0.23 - 5.47 (µg/mL)0.23 (µg/mL)[9]

Table 5: Precision and Accuracy

AnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Carbamazepine & EpoxideRat Plasma2.6 - 9.54.0 - 9.6Not specified[8]
Carbamazepine & EpoxideHuman Serum< 2.1 (intermediate precision)1.2 - 1.8 (repeatability)1.4 - 3.5[10]

Table 6: Recovery

AnalyteMatrixRecovery (%)Reference
CarbamazepineRat Plasma> 87[8]
Carbamazepine 10,11-epoxideRat Plasma> 87[8]
CarbamazepineHuman Plasma95[5]
Carbamazepine 10,11-epoxideHuman Plasma101[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of carbamazepine 10,11-epoxide in biological samples.

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with Carbamazepine 10,11-epoxide-13C (IS) sample->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analytes calibrate->quantify

Caption: Workflow for quantitative analysis of Carbamazepine 10,11-epoxide.

Signaling Pathway (Illustrative)

While not a signaling pathway in the traditional biological sense, the following diagram illustrates the metabolic conversion of carbamazepine to its active epoxide metabolite.

metabolic_pathway CBZ Carbamazepine enzyme_cyp CYP3A4 CBZ->enzyme_cyp EPOXIDE Carbamazepine 10,11-epoxide (Active Metabolite) enzyme_eh Epoxide Hydrolase EPOXIDE->enzyme_eh DIOL Carbamazepine-10,11-trans-diol (Inactive Metabolite) enzyme_cyp->EPOXIDE enzyme_eh->DIOL

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Carbamazepine and its Active Metabolite, Carbamazepine 10,11-epoxide, using a 13C-labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine (CBZ) is a primary anticonvulsant medication utilized in the management of epilepsy and neuropathic pain.[1][2] The therapeutic efficacy and potential toxicity of Carbamazepine are influenced by its active metabolite, Carbamazepine 10,11-epoxide (CBZ-E).[3][4][5] Consequently, the simultaneous monitoring of both compounds is crucial for effective therapeutic drug management and pharmacokinetic studies.[3][6] This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous separation and quantification of Carbamazepine, Carbamazepine 10,11-epoxide, and a 13C-labeled Carbamazepine internal standard in biological matrices.

Experimental Workflow

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plasma/Serum Sample spike Spike with 13C-CBZ IS start->spike Add Internal Standard extract Protein Precipitation or LLE/SPE spike->extract Extraction evap Evaporation & Reconstitution extract->evap Purification inject HPLC Injection evap->inject separate C18 Reverse-Phase Separation inject->separate Elution detect MS/MS Detection (MRM) separate->detect Ionization quant Quantification detect->quant report Reporting quant->report Generate Results

Caption: Experimental workflow for the quantification of Carbamazepine and its epoxide metabolite.

Experimental Protocols

1. Sample Preparation

A critical step for accurate quantification is the effective extraction of analytes from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction (LLE).

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add 200 µL of acetonitrile containing the 13C-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Liquid-Liquid Extraction (LLE):

    • To 0.5 mL of plasma, add the 13C-labeled internal standard.[8]

    • Add 2.5 mL of methyl tert-butyl ether.

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Oasis HLB cartridges can be used for the solid-phase extraction of the analytes from plasma samples.[6]

    • Condition the cartridge with methanol followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions

The separation is achieved using a reverse-phase C18 or C8 column.

ParameterCondition 1Condition 2
Column Phenomenex Luna C18 (150 x 2 mm, 5 µm)[8]C8 (150 mm x 2.1 mm, 5 µm)[9][10]
Mobile Phase A 0.1% Formic acid in WaterWater/Acetic Acid (99.5:0.5, v/v)
Mobile Phase B Acetonitrile/Methanol (10:70, v/v) with 0.1% Formic Acid[8]Acetonitrile
Gradient IsocraticIsocratic: 69.5% A, 30.5% B[10]
Flow Rate 0.2 mL/min0.4 mL/min[9][10]
Column Temperature 30 °CAmbient
Injection Volume 20 µL10 µL

3. Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1[8]194.1[8]
Carbamazepine 10,11-epoxide253.1[8]180.1[8]
13C-Carbamazepine (Internal Std)VariesVaries

Note: The exact m/z values for the 13C-labeled internal standard will depend on the specific labeled positions.

Quantitative Data Summary

The described methods demonstrate excellent linearity, sensitivity, and recovery.

ParameterCarbamazepineCarbamazepine 10,11-epoxideReference
Linearity Range (ng/mL) 5 - 20005 - 2000[10]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.7225.15[8]
Mean Recovery (%) 95101[8]
Intra-day Precision (CV%) 2.6 - 9.52.6 - 9.5[10]
Inter-day Precision (CV%) 4.0 - 9.64.0 - 9.6[10]

Signaling Pathway and Logical Relationships

The metabolic conversion of Carbamazepine to its active epoxide metabolite is a key pathway in its pharmacology.

metabolism CBZ Carbamazepine CBZE Carbamazepine 10,11-epoxide (Active Metabolite) CBZ->CBZE CYP450 Enzymes Inactive Inactive Metabolites CBZE->Inactive Epoxide Hydrolase

Caption: Metabolic pathway of Carbamazepine to its active epoxide metabolite.

Conclusion

The detailed HPLC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine 10,11-epoxide, in biological samples. The use of a 13C-labeled internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, clinical research, and drug development applications. The provided protocols for sample preparation and chromatographic analysis can be readily adapted for high-throughput laboratory settings.

References

High-Throughput Analysis of Carbamazepine and its Metabolites using a ¹³C Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Carbamazepine (CBZ) is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and neuropathic pain.[1][2][3] Therapeutic drug monitoring (TDM) of Carbamazepine is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. Carbamazepine is extensively metabolized in the liver, primarily to Carbamazepine-10,11-epoxide (CBZ-E), which is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug.[2][3][4][5] Therefore, the simultaneous quantification of both Carbamazepine and its epoxide metabolite is essential for effective patient management.

This application note describes a robust and high-throughput method for the simultaneous determination of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, ¹³C-Carbamazepine, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method is designed for rapid analysis, making it suitable for clinical research and drug development professionals.

Metabolic Pathway of Carbamazepine

Carbamazepine undergoes extensive hepatic metabolism. The primary metabolic pathway involves the oxidation of the dibenzazepine ring to form Carbamazepine-10,11-epoxide, a reaction primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C8.[4][6][7] This active metabolite is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to the inactive 10,11-dihydro-10,11-dihydroxy-carbamazepine (Diol-CBZ). Minor metabolic routes include ring hydroxylation to form 2-hydroxy-CBZ and 3-hydroxy-CBZ.[4][6]

Carbamazepine_Metabolism Carbamazepine Carbamazepine CBZ_Epoxide Carbamazepine-10,11-epoxide (Active) Carbamazepine->CBZ_Epoxide CYP3A4, CYP2C8 Hydroxylated_Metabolites Hydroxylated Metabolites (Minor) Carbamazepine->Hydroxylated_Metabolites CYP3A4, CYP2B6 Diol_CBZ 10,11-dihydro-10,11-dihydroxy-carbamazepine (Inactive) CBZ_Epoxide->Diol_CBZ Epoxide Hydrolase

Caption: Metabolic pathway of Carbamazepine.

Experimental Workflow

The analytical workflow consists of sample preparation, LC-MS/MS analysis, and data processing. Plasma samples are first subjected to protein precipitation to remove macromolecules. The supernatant is then diluted and injected into the LC-MS/MS system for separation and quantification.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add ¹³C-Carbamazepine (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution Injection Injection into LC-MS/MS Dilution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: High-throughput analytical workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Carbamazepine and Carbamazepine-10,11-epoxide reference standards

  • ¹³C-Carbamazepine (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the ¹³C-Carbamazepine internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a clean tube and add 900 µL of water.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 20% B to 80% B over 3 minutes, then re-equilibrate
Total Run Time Approximately 5 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbamazepine237.1194.1
Carbamazepine-10,11-epoxide253.1180.1
¹³C-Carbamazepine (IS)243.1199.1

Method Validation

The analytical method was validated according to established guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Carbamazepine5 - 2000> 0.995
Carbamazepine-10,11-epoxide5 - 2000> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
CarbamazepineLLOQ5< 10< 1090 - 110
Low15< 8< 892 - 108
Mid500< 5< 695 - 105
High1500< 5< 596 - 104
Carbamazepine-10,11-epoxideLLOQ5< 12< 1388 - 112
Low15< 9< 1091 - 109
Mid500< 6< 794 - 106
High1500< 6< 695 - 105

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Carbamazepine> 85< 15
Carbamazepine-10,11-epoxide> 80< 15
¹³C-Carbamazepine (IS)> 85< 15

Conclusion

The described LC-MS/MS method provides a high-throughput, sensitive, and specific approach for the simultaneous quantification of Carbamazepine and its active metabolite, Carbamazepine-10,11-epoxide, in human plasma. The use of a ¹³C-labeled internal standard ensures reliable and accurate results. The short run time and simple sample preparation procedure make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a high-throughput environment, aiding researchers, scientists, and drug development professionals in their work.

References

Troubleshooting & Optimization

How to minimize matrix effects when using Carbamazepine 10,11-epoxide-13C in plasma samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects when using Carbamazepine 10,11-epoxide-13C as an internal standard in plasma sample analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing this compound in plasma?

A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In plasma analysis, endogenous substances like phospholipids, salts, and proteins can cause these effects.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of the analyte and the internal standard (this compound).[4][5] These effects are a major concern because they can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[6]

Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help in minimizing matrix effects?

A: A SIL-IS is considered the gold standard for compensating for matrix effects.[6] The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest.[7] Therefore, during sample preparation and LC-MS/MS analysis, it is expected to behave in the same way as the analyte, experiencing the same degree of ion suppression or enhancement.[8][9] This allows for an accurate quantification of the analyte based on the response ratio of the analyte to the internal standard.

Q3: Can I still experience issues with matrix effects even when using this compound?

A: Yes, while a SIL-IS is highly effective, it doesn't always guarantee complete compensation for matrix effects.[8] Issues can still arise if there are differences in the retention times of the analyte and the SIL-IS, which can expose them to different matrix components as they elute from the chromatography column.[8] The purity of the SIL-IS is also a critical factor; any unlabeled impurity can lead to artificially high analyte concentrations.[8]

Q4: What are the most common sources of matrix effects in plasma samples?

A: The most significant contributors to matrix effects in plasma are phospholipids from cell membranes.[2][10] Other sources include salts, proteins, and other endogenous molecules that may co-extract with the analyte.[3][9] These components can interfere with the ionization process in the mass spectrometer's source.[10]

Troubleshooting Guide

Issue 1: I am observing poor reproducibility and accuracy in my results despite using a SIL-IS.

  • Question: Why am I getting inconsistent results?

  • Answer: This could be due to differential matrix effects between your analyte and this compound. Even minor differences in retention time can cause the analyte and the internal standard to be affected differently by co-eluting matrix components.[8] It is also possible that the concentration of the internal standard is not appropriate for the concentration of the analyte in the samples.[9]

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully examine the chromatograms to ensure that the analyte and the internal standard are co-eluting perfectly.

    • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of the analyte from matrix interferences.[5]

    • Evaluate Sample Preparation: Your current sample preparation method may not be sufficiently removing interfering components. Consider more rigorous techniques like solid-phase extraction (SPE) or specific phospholipid removal methods.[5][10]

    • Check IS Concentration: Ensure the concentration of the SIL-IS is appropriate for the expected analyte concentration range in your samples.[9]

Issue 2: My signal intensity for both the analyte and the internal standard is low (ion suppression).

  • Question: What is causing the low signal intensity?

  • Answer: Significant ion suppression is likely occurring due to a high concentration of co-eluting matrix components, particularly phospholipids.[2] Your sample cleanup may be inadequate, or the chromatographic separation may not be resolving the analytes from these suppressive compounds.

  • Troubleshooting Steps:

    • Improve Sample Cleanup:

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences.[11]

      • Phospholipid Removal Plates/Cartridges: Consider using specialized products designed to specifically remove phospholipids from the sample.[10]

      • Liquid-Liquid Extraction (LLE): This can also be an effective method for cleaning up complex samples.[11]

    • Dilute the Sample: A simple stepwise dilution of the plasma sample extract (e.g., 10-fold or 50-fold) can significantly reduce the concentration of interfering matrix components and thereby minimize ion suppression.[4][12]

    • Optimize Chromatography: Modify your chromatographic method to separate the analyte and internal standard from the regions where ion suppression is most pronounced.[13]

Issue 3: I suspect carryover in my analytical run.

  • Question: How can I confirm and eliminate carryover?

  • Answer: Carryover, where a portion of an analyte from a previous injection appears in a subsequent one, can be mistaken for matrix effects. This is often due to the build-up of contaminants in the LC-MS system.[14]

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a blank sample immediately after a high-concentration sample to see if any analyte or internal standard peaks are present.

    • Optimize Wash Solvents: Ensure your autosampler wash solvents are effective at removing all traces of the analytes between injections.

    • Clean the System: If carryover persists, it may be necessary to clean the injection port, loop, and column to remove any accumulated residue.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a common and straightforward method for initial sample cleanup.

  • To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the this compound internal standard.[15]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[16]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup compared to PPT.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the Sample: Load the pre-treated plasma sample (e.g., diluted with an acidic solution) onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.

  • Elute the Analyte: Elute the analyte and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)> 90%Variable, can be significant[15]
Solid-Phase Extraction (SPE)> 98%Minimized[17][18]
Phospholipid RemovalHighSignificantly Reduced[10]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample with Analyte and SIL-IS Cleanup Sample Cleanup (PPT, SPE, LLE) Plasma_Sample->Cleanup Clean_Extract Clean Extract Cleanup->Clean_Extract LC_Separation LC Separation Clean_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Start Inconsistent or Inaccurate Results Check_Coelution Verify Analyte and SIL-IS Co-elution Start->Check_Coelution Optimize_Chroma Optimize Chromatography Check_Coelution->Optimize_Chroma Not Co-eluting Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Coelution->Improve_Cleanup Co-eluting End Reliable Results Optimize_Chroma->End Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample Dilute_Sample->End

References

Addressing ion suppression in the LC-MS/MS analysis of Carbamazepine with a 13C internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding ion suppression in the LC-MS/MS analysis of Carbamazepine, with a focus on the use of a ¹³C internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Carbamazepine?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, Carbamazepine, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity.[2][4] In bioanalytical methods, endogenous materials like salts, proteins, and lipids are common causes of ion suppression.[5]

Q2: How does a ¹³C-labeled internal standard for Carbamazepine help address ion suppression?

A2: A stable isotope-labeled (SIL) internal standard, such as ¹³C-Carbamazepine, is the ideal tool to compensate for ion suppression.[6][7][8] Because the ¹³C internal standard is chemically identical to Carbamazepine, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement as the analyte.[2][9] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification.[10] ¹³C-labeled standards are often preferred over deuterium-labeled ones as they are less likely to exhibit chromatographic shifts.[9][11]

Q3: My Carbamazepine signal is low, but the ¹³C internal standard signal is also low. Is this still ion suppression?

A3: Yes, this is a classic indication of ion suppression affecting both the analyte and the internal standard. Because the ¹³C internal standard is behaving in the same way as the native Carbamazepine, the ratio of their signals should remain consistent, allowing for accurate quantification despite the suppression.[6] However, if the signal is suppressed to a level near the lower limit of quantification (LLOQ), the precision and accuracy of the measurement may be compromised. In such cases, further method optimization to reduce the source of suppression is recommended.

Q4: Can I use a different internal standard, like a structural analog, instead of a ¹³C-labeled one?

A4: While structural analogs can be used, they are not as effective at compensating for matrix effects as a stable isotope-labeled internal standard.[7][12] A structural analog may have different chromatographic retention times and ionization efficiencies, meaning it may not experience the same degree of ion suppression as Carbamazepine.[7] The use of a SIL internal standard is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[8][13]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Splitting for Carbamazepine and/or ¹³C-IS
  • Question: I am observing tailing, fronting, or split peaks for both Carbamazepine and its ¹³C internal standard. What could be the cause?

  • Answer:

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting the sample.

    • Column Degradation: The stationary phase of the analytical column may be degrading. Consider replacing the column.

    • Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase composition, as this can cause peak distortion.

    • Contamination: Buildup of contaminants on the column or in the LC system can affect peak shape. A system flush or column wash may be necessary.

Issue 2: High Variability in Analyte/IS Ratio Across a Batch
  • Question: The peak areas for both my analyte and internal standard are fluctuating, but the ratio is not consistent across my sample batch. What should I investigate?

  • Answer:

    • Differential Ion Suppression: This indicates that the level of ion suppression is varying from sample to sample. This can happen with complex matrices like plasma from different individuals.[8][14]

      • Solution: Improve the sample preparation method to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than a simple protein precipitation.[3][5]

    • Inconsistent Sample Preparation: Ensure that the sample preparation procedure is being performed consistently for all samples, including the addition of the internal standard.

    • LC System Carryover: If a high concentration sample is followed by a low concentration one, carryover can affect the accuracy of the second sample. Run blank injections between samples to check for carryover.

Issue 3: Sudden Drop in Sensitivity for Both Analyte and IS
  • Question: My instrument was running well, but I've suddenly lost sensitivity for both Carbamazepine and the ¹³C internal standard. What is the likely cause?

  • Answer:

    • Mass Spectrometer Source Contamination: The ion source is prone to contamination from non-volatile matrix components, which can significantly reduce ionization efficiency.[5]

      • Solution: The ion source needs to be cleaned according to the manufacturer's instructions.

    • LC System Contamination: Contaminants may have built up in the LC system, eluting as a broad peak and causing suppression.

      • Solution: Flush the LC system and column with a strong solvent.

    • Instrumental Issues: Check for leaks in the LC system or problems with the mass spectrometer's detector or electronics.

Experimental Protocols & Data

Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to visualize regions in the chromatogram where ion suppression occurs.[5]

  • Preparation:

    • Prepare a solution of Carbamazepine at a concentration that gives a stable, mid-range signal on the mass spectrometer.

    • Set up a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

    • Use a T-connector to introduce the Carbamazepine solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source.

  • Execution:

    • Begin infusing the Carbamazepine solution and acquire data on the mass spectrometer, monitoring the MRM transition for Carbamazepine. You should observe a stable signal baseline.

    • Inject a blank matrix sample (an extract of the matrix without any analyte or internal standard) onto the LC system and run your standard chromatographic method.

  • Analysis:

    • Monitor the baseline signal from the infused Carbamazepine. Any dips or decreases in this signal correspond to times when matrix components are eluting from the column and causing ion suppression.[5]

    • You can then adjust your chromatographic method to ensure that Carbamazepine and its ¹³C-IS do not elute in these suppression zones.

Quantitative Data Summary for Carbamazepine LC-MS/MS

The following table summarizes typical performance characteristics for Carbamazepine analysis gathered from various methods.

ParameterTypical ValueSource
Linearity Range5 - 2000 ng/mL[15][16]
Lower Limit of Quantification (LLOQ)0.722 - 5 ng/mL[15][16]
Extraction Recovery (Plasma)> 87%[15][16]
Intra-day Precision (%CV)2.6% - 9.5%[15][16]
Inter-day Precision (%CV)4.0% - 9.6%[15][16]

Visualizations

IonSuppressionWorkflow cluster_LC LC System cluster_MS Mass Spectrometer cluster_Data Data Analysis cluster_Suppression Ion Suppression Effect Injector 1. Inject Sample (Analyte + IS + Matrix) Column 2. Chromatographic Separation Injector->Column Mobile Phase IonSource 3. Ionization (ESI+) Matrix components interfere here Column->IonSource MassAnalyzer 4. Mass Analysis (MRM) IonSource->MassAnalyzer Suppression Reduced Signal IonSource->Suppression Co-eluting Matrix Reduces Ionization Efficiency Detector 5. Detection MassAnalyzer->Detector Quantification 6. Quantification (Analyte/IS Ratio) Detector->Quantification Suppression->Detector

Caption: Workflow of LC-MS/MS analysis showing the point of ion suppression.

TroubleshootingFlowchart Start Problem: Inaccurate Carbamazepine Results CheckRatio Is Analyte/IS Ratio Consistent? Start->CheckRatio CheckSignal Are Both Analyte and IS Signals Consistently Low? CheckRatio->CheckSignal No End Problem Resolved CheckRatio->End Yes (Quantification likely valid, but check LLOQ) ImproveCleanup Action: Improve Sample Cleanup (e.g., use SPE) CheckSignal->ImproveCleanup No (Indicates variable matrix effect) CheckCarryover Action: Check for Carryover and Sample Prep Error CheckSignal->CheckCarryover CleanSource Action: Clean MS Ion Source CheckSignal->CleanSource Yes OptimizeLC Action: Optimize Chromatography to Avoid Suppression Zone ImproveCleanup->OptimizeLC CheckCarryover->End CleanSource->End OptimizeLC->End

Caption: Troubleshooting logic for inconsistent Carbamazepine LC-MS/MS results.

References

Troubleshooting poor peak shape in the chromatography of Carbamazepine and its metabolites.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Carbamazepine (CBZ) and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing with my Carbamazepine peak, even though it's considered a neutral compound?

A1: While Carbamazepine is a very weak base (pKa ≈ 13.9) and is essentially neutral in the typical HPLC mobile phase pH range (pH 2-8), it can still exhibit peak tailing.[1] This is often due to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column. These silanol groups can be acidic and interact with any basic character in the Carbamazepine molecule, leading to tailing.

Q2: Can the choice of organic modifier in my mobile phase affect the peak shape of Carbamazepine?

A2: Yes, the choice of organic modifier can significantly impact peak shape. While both methanol and acetonitrile are commonly used, acetonitrile often provides a superior peak shape for Carbamazepine, resulting in more symmetrical peaks. This is attributed to the different ways these solvents interact with the stationary phase and solvate the analyte.

Q3: My Carbamazepine peak looks fine, but the peaks for its metabolites are tailing. What could be the cause?

A3: This is a common issue and is often related to the different physicochemical properties of the metabolites. Some key metabolites, such as 10,11-dihydro-10,11-dihydroxycarbamazepine (pKa ≈ 12.84-12.94) and 3-hydroxycarbamazepine (pKa ≈ 9.19), are more polar and may have different pKa values than the parent drug.[2][3][4] These differences can lead to stronger interactions with the stationary phase, particularly with active silanol groups, resulting in peak tailing. Adjusting the mobile phase pH to be at least 2 pH units away from the metabolite's pKa can help to ensure a consistent ionization state and improve peak shape.

Q4: I'm observing split peaks for Carbamazepine. What are the likely causes?

A4: Split peaks can arise from several factors. One common cause is a partially blocked column inlet frit, which can distort the sample band. Another possibility is a column void, which creates different flow paths for the analyte. Injecting the sample in a solvent that is much stronger than the mobile phase can also lead to peak splitting. Finally, if the mobile phase pH is very close to the pKa of an analyte, it can exist in two different ionized forms, which may separate slightly, causing a split or broadened peak.

Q5: What is "ghost" peak and why might I be seeing it in my Carbamazepine analysis?

A5: A ghost peak is a peak that appears in a chromatogram at a position where no analyte is expected. In the analysis of Carbamazepine, ghost peaks can originate from several sources, including contamination in the mobile phase, carryover from a previous injection in the autosampler, or the elution of strongly retained compounds from a previous run, especially during a gradient elution.

Troubleshooting Guides

Poor Peak Shape

Poor peak shape is a common problem in the HPLC analysis of Carbamazepine and its metabolites. The following table summarizes the most frequent issues, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary Interactions with Silanols: The weakly basic nature of Carbamazepine and the polar nature of its metabolites can lead to interactions with acidic silanol groups on the column packing material.- Use a modern, high-purity, end-capped column with low silanol activity.- Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase to block the active silanol sites.- Operate at a lower mobile phase pH (e.g., pH 3-4) to suppress the ionization of silanol groups.
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.- Reduce the injection volume.- Dilute the sample.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If the problem persists, replace the column.
Peak Fronting Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the peak can front.- Dissolve the sample in the mobile phase or a weaker solvent.
Column Overload (less common for fronting): In some cases, very high concentrations can lead to fronting.- Dilute the sample.
Split Peaks Partially Blocked Column Inlet Frit: Debris from the sample or system can clog the frit at the head of the column.- Reverse and flush the column (if the manufacturer's instructions permit).- If the problem persists, replace the frit or the column.
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.- Replace the column.
Injector Problems: A poorly seated injection valve or a partially plugged needle can cause peak splitting.- Inspect and clean the injector components.
Broad Peaks Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.- Use tubing with a smaller internal diameter and shorter length.
Poor Column Efficiency: An old or poorly packed column will result in broader peaks.- Replace the column.
Inappropriate Flow Rate: A flow rate that is too high or too low can lead to peak broadening.- Optimize the flow rate for the specific column and analysis.

Data Presentation

While specific quantitative data on the impact of all chromatographic parameters on the peak shape of Carbamazepine and its metabolites is not extensively published in a comparative format, the following table summarizes the expected qualitative effects and provides typical values for system suitability tests.

Parameter Condition 1 Peak Shape Observation 1 Condition 2 Peak Shape Observation 2 Typical System Suitability Acceptance Criteria
Organic Modifier AcetonitrileGenerally provides sharper, more symmetrical peaks for Carbamazepine.MethanolMay result in slightly broader peaks with more tailing compared to acetonitrile.Tailing Factor (Tf) ≤ 2.0Asymmetry Factor (As) = 0.8 - 1.5
Mobile Phase pH pH 3-4Can improve peak shape for metabolites by suppressing silanol interactions. Little effect on Carbamazepine retention.pH 6-7May lead to increased tailing for metabolites due to ionized silanols. Little effect on Carbamazepine retention.Tailing Factor (Tf) ≤ 2.0Asymmetry Factor (As) = 0.8 - 1.5
Buffer Concentration 10-25 mMSufficient to maintain a stable pH and minimize peak shape distortion due to sample matrix effects.< 5 mMMay not provide enough buffering capacity, leading to peak shape issues, especially with complex matrices.Tailing Factor (Tf) ≤ 2.0Asymmetry Factor (As) = 0.8 - 1.5

Experimental Protocols

Standard HPLC Method for Carbamazepine and Metabolites

This protocol provides a general starting point for the analysis of Carbamazepine and its primary metabolites. Optimization may be required based on the specific instrument and column used.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase A: 20 mM Phosphate buffer, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-60% B (linear gradient)

    • 15-17 min: 60% B

    • 17-18 min: 60-10% B (linear gradient)

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition (90:10 Mobile Phase A:B).

Visualizations

Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Workflow Start Poor Peak Shape Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks CheckSystem Suspect Systemic Issue: - Column void/blockage - Extra-column volume - Mobile phase issue CheckAllPeaks->CheckSystem Yes CheckAnalytes Suspect Analyte-Specific Issue: - Silanol interactions - pH mismatch - Co-elution CheckAllPeaks->CheckAnalytes No YesAllPeaks Yes NoSomePeaks No FixSystem Troubleshoot System: - Flush/replace column - Check tubing/connections - Prepare fresh mobile phase CheckSystem->FixSystem FixMethod Optimize Method: - Adjust mobile phase pH - Add modifier (e.g., TEA) - Change organic solvent CheckAnalytes->FixMethod Resolved Peak Shape Improved FixSystem->Resolved FixMethod->Resolved

Caption: A logical workflow for diagnosing the root cause of poor peak shape.

Mechanism of Peak Tailing due to Silanol Interactions

Silanol_Interaction cluster_column Silica Stationary Phase Silica Si-O-Si Si-OH (Silanol Group) TailingPeak Tailing Peak Shape Silica->TailingPeak Causes Delayed Elution Carbamazepine Carbamazepine (Weakly Basic Moiety) Carbamazepine->Silica:f1 Secondary Interaction (Hydrogen Bonding)

Caption: Interaction of Carbamazepine with residual silanol groups on the column.

Logical Relationships in Diagnosing Peak Shape Problems

Peak_Shape_Diagnosis cluster_symptoms Observed Symptoms cluster_causes Potential Causes PoorPeakShape Poor Peak Shape Tailing Tailing PoorPeakShape->Tailing Fronting Fronting PoorPeakShape->Fronting Splitting Splitting PoorPeakShape->Splitting Broadening Broadening PoorPeakShape->Broadening Silanol Silanol Interactions Tailing->Silanol ColumnVoid Column Void/Blockage Tailing->ColumnVoid SolventMismatch Sample Solvent Mismatch Fronting->SolventMismatch Splitting->ColumnVoid Broadening->ColumnVoid ExtraColumnVolume Extra-Column Volume Broadening->ExtraColumnVolume

Caption: Relationship between common peak shape problems and their likely causes.

References

Optimizing collision energy for the fragmentation of Carbamazepine 10,11-epoxide-13C in MS/MS.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing MS/MS collision energy for the fragmentation of Carbamazepine 10,11-epoxide-13C.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Carbamazepine 10,11-epoxide and its 13C-labeled variant?

A1: For the unlabeled compound, the protonated molecular ion ([M+H]⁺) is monitored at m/z 253.09, which fragments to a predominant product ion at m/z 180.04.[1] For your 13C-labeled internal standard, you should expect a mass shift. The exact m/z will depend on the number and position of the 13C atoms. For a single 13C label, the precursor ion would be approximately m/z 254.09. The product ion's mass will increase only if the 13C atom is retained in the fragmented portion of the molecule.

Q2: What is a good starting point for collision energy (CE)?

A2: A published method for the unlabeled Carbamazepine 10,11-epoxide used a collision energy of 10 (arbitrary units or eV may vary by instrument).[2][3] This serves as an excellent initial value for your optimization experiments. For the 13C-labeled version, the optimal CE should be very similar, as the isotopic label does not significantly alter the molecule's fragmentation energetics.

Q3: How does the 13C stable isotope label affect my MS/MS experiment?

A3: The 13C isotope is chemically stable and will not be lost during sample preparation or ionization.[4] Its primary effect is a predictable increase in the mass-to-charge ratio (m/z) of the precursor ion and any fragment ions that retain the 13C atom.[5][6] This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart, making it an ideal internal standard. The physicochemical properties are nearly identical, meaning it will have a very similar chromatographic retention time and ionization efficiency.[4]

Q4: Why is optimizing collision energy important?

A4: Collision energy is a critical parameter that directly influences the efficiency of fragmentation.[7] Insufficient energy will result in poor fragmentation and a weak product ion signal. Conversely, excessive energy can cause the product ion to fragment further, also reducing the signal intensity of the desired ion. Each precursor-product ion pair has a unique optimal CE that maximizes the product ion signal, thereby increasing the sensitivity and reliability of the assay.[8]

Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps for empirically determining the optimal collision energy for the this compound MRM transition.

1. Preparation of Tuning Solution:

  • Prepare a solution of this compound at a suitable concentration (e.g., 100-500 ng/mL) in a solvent mixture that matches your mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrument Setup:

  • Set up your mass spectrometer for infusion analysis.

  • Infuse the tuning solution at a constant flow rate (e.g., 5-10 µL/min).

  • Use electrospray ionization in positive ion mode (ESI+).[1]

  • Set the mass spectrometer to monitor the specific precursor-to-product ion transition for your 13C-labeled compound.

3. Optimization Procedure:

  • Begin with the reported collision energy of 10 as your central value.[2][3]

  • Create an experiment that ramps the collision energy across a range of values (e.g., from 2 eV to 30 eV in 2 eV increments).

  • Acquire data for each CE value, monitoring the intensity of the target product ion.

  • Plot the product ion intensity as a function of collision energy. The optimal CE is the value that produces the highest signal intensity.

4. Data Summary:

The following table summarizes the key mass-to-charge ratios for this analysis. The values for the 13C-labeled compound assume a single isotopic label on a portion of the molecule retained after fragmentation.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Reported Collision Energy
Carbamazepine 10,11-epoxide253.09[1]180.04[1]10[2][3]
Carbamazepine 10,11-epoxide-13C₁ ~254.09~181.04~10 (To be optimized)

Collision Energy Optimization Workflow

G Collision Energy Optimization Workflow cluster_prep Preparation cluster_setup Instrument Setup cluster_opt Optimization p1 Prepare 100-500 ng/mL Tuning Solution of This compound s1 Infuse Solution (5-10 µL/min) p1->s1 s2 Set MS to ESI+ s1->s2 s3 Define Precursor and Product Ion m/z s2->s3 o1 Ramp Collision Energy (e.g., 2-30 eV) s3->o1 o2 Acquire Product Ion Intensity Data o1->o2 o3 Plot Intensity vs. Collision Energy o2->o3 o4 Identify CE with Maximum Intensity o3->o4

Caption: Workflow for optimizing MS/MS collision energy.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis.

Problem Possible Causes Recommended Solutions
Low or No Signal Intensity [9][10]1. Incorrect precursor/product ion m/z values selected.2. Inefficient ionization or unstable spray.[11]3. Contaminated ion source or mass spectrometer optics.[9]4. Insufficient collision energy.5. Sample concentration is too low.1. Verify the m/z values for the 13C-labeled standard. Account for the mass shift from the 13C isotope.2. Check mobile phase composition, flow rate, and electrospray needle position. Ensure proper gas flows (nebulizer, drying gas).3. Clean the ion source, capillary, and lenses according to the manufacturer's protocol.[9][12]4. Perform the collision energy optimization protocol described above.5. Prepare a fresh, more concentrated standard for infusion.
Unstable Signal / High Noise 1. Contamination in the mobile phase, solvents, or LC system.[9]2. Matrix effects from co-eluting compounds suppressing the signal.[9]3. Air bubbles in the fluidic lines.1. Use high-purity solvents and flush the LC system thoroughly. Run a blank injection to check for background contamination.2. Improve chromatographic separation to resolve the analyte from interfering matrix components. Review sample preparation to ensure adequate cleanup.[13]3. Purge the LC pumps and ensure all fittings are secure.
Unexpected Fragment Ions 1. In-source fragmentation (fragmentation before the collision cell).2. Collision energy is too high, causing secondary fragmentation.3. Presence of an isobaric interference (a different compound with the same mass).1. Reduce the cone/declustering potential to minimize premature fragmentation.2. Re-optimize the collision energy; you may be operating well past the optimum, leading to further breakdown of your target product ion.3. Improve chromatographic separation. Check the purity of your standard.

Troubleshooting Logic Diagram

G Troubleshooting Workflow start Start: Low/No Signal q1 Is there a stable ESI spray visible? start->q1 a1_yes Check MS Settings q1->a1_yes Yes a1_no Check Fluidics & Gas q1->a1_no No q2 Are Precursor/Product m/z values correct for 13C? a1_yes->q2 end_ok Problem Resolved a1_no->end_ok a2_yes Optimize Collision Energy q2->a2_yes Yes a2_no Correct m/z values in method q2->a2_no No q3 Is signal still low after CE optimization? a2_yes->q3 a2_no->end_ok a3_yes Clean Ion Source & Optics q3->a3_yes Yes q3->end_ok No a3_yes->end_ok

Caption: Decision tree for troubleshooting low signal intensity.

References

Dealing with isotopic cross-talk between the analyte and the 13C-labeled internal standard.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-talk between an analyte and its ¹³C-labeled internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk and why does it occur?

Isotopic cross-talk refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard (IS). This phenomenon primarily arises from two sources:

  • Natural Isotopic Abundance: Analytes naturally contain a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). These naturally occurring isotopes can contribute to the signal of the ¹³C-labeled internal standard, especially for larger molecules or those containing elements with significant natural isotope distributions like chlorine or bromine.[1]

  • Impurity of the Internal Standard: The ¹³C-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[2] This contributes to the analyte's signal.

Q2: What are the consequences of uncorrected isotopic cross-talk?

Isotopic cross-talk can significantly impact the accuracy and reliability of quantitative bioanalytical data. The primary consequences include:

  • Non-linear Calibration Curves: The interference can cause a non-linear relationship between the analyte concentration and the response ratio (analyte/IS), particularly at the upper and lower limits of quantification.[1][3][4]

  • Poor Assay Precision: The variability introduced by the cross-talk can lead to decreased precision in the measurements.

Q3: How can I detect the presence of isotopic cross-talk in my assay?

Several signs can indicate the presence of isotopic cross-talk:

  • Non-linear calibration curves , especially those showing a quadratic fit.[3][4]

  • Concentration-dependent bias in quality control (QC) samples.

  • Analysis of a zero sample (blank matrix with internal standard) showing a signal at the analyte's transition.

  • Analysis of a high-concentration analyte sample without internal standard showing a signal at the internal standard's transition.

Troubleshooting Guide

This guide provides a systematic approach to identifying, evaluating, and mitigating isotopic cross-talk.

Step 1: Evaluation of Isotopic Cross-Talk

The first step is to determine the extent of the cross-talk.

Experimental Protocol: Assessing Cross-Talk Contribution

  • Prepare two sets of samples:

    • Set A (Analyte to IS): A series of high-concentration analyte standards prepared in the relevant biological matrix without the ¹³C-labeled internal standard.

    • Set B (IS to Analyte): A sample containing only the ¹³C-labeled internal standard at the working concentration in the relevant biological matrix.

  • Acquire Data: Analyze both sets of samples using the developed LC-MS/MS method, monitoring the transitions for both the analyte and the internal standard.

  • Data Analysis:

    • In Set A, measure the peak area at the internal standard's transition. This represents the contribution of the analyte to the IS signal.

    • In Set B, measure the peak area at the analyte's transition. This represents the contribution of the IS to the analyte signal (often due to impurities).

  • Calculate Percent Cross-Talk:

    • % Cross-Talk (Analyte to IS) = (Peak Area of IS in Set A / Peak Area of IS in a sample with IS) * 100

    • % Cross-Talk (IS to Analyte) = (Peak Area of Analyte in Set B / Peak Area of Analyte in a low QC sample) * 100

Step 2: Mitigation Strategies

Based on the evaluation, select an appropriate mitigation strategy.

Strategy 1: Chromatographic Separation

If the cross-talk is due to an isomeric impurity in the internal standard, chromatographic separation can be an effective solution.

Experimental Protocol: Optimizing Chromatography

  • Modify Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and the interfering peak from the internal standard.

  • Change Column: If gradient modification is insufficient, test a column with a different stationary phase chemistry (e.g., C18 to phenyl-hexyl) to achieve better resolution.

  • Verify Separation: Inject a sample containing both the analyte and the ¹³C-labeled internal standard to confirm baseline separation of the analyte and the impurity.

Strategy 2: Mathematical Correction

For cross-talk arising from natural isotopic abundance, a mathematical correction can be applied. Several software packages are available for this purpose.[6][7][8]

Experimental Protocol: Implementing a Correction Factor

  • Determine the Response Contribution Factor: Analyze a series of analyte standards without the internal standard to determine the ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z. This factor represents the fractional contribution of the analyte to the IS signal.[3]

  • Apply Correction: The following formula can be used to correct the observed internal standard response: Corrected IS Response = Observed IS Response - (Analyte Response * Contribution Factor)

  • Use a Nonlinear Calibration Model: Alternatively, a nonlinear (e.g., quadratic) regression model can be used to fit the calibration curve, which can account for the systematic bias introduced by the cross-talk.[1]

Strategy 3: Modifying Mass Spectrometry Parameters

In some cases, adjusting MS parameters can reduce the observed cross-talk.

Experimental Protocol: MS Parameter Optimization

  • Increase Pause Time: In multiple reaction monitoring (MRM) methods, increasing the pause time between transitions can help to ensure that the collision cell is cleared of ions from the previous transition, reducing in-source cross-talk.[9]

  • Select a Different Product Ion: If the cross-talk is specific to a particular fragment ion, selecting a different, unique product ion for the internal standard can eliminate the interference.[3]

  • Monitor a Less Abundant Isotope of the IS: A novel approach involves monitoring a less abundant isotope of the stable isotope-labeled internal standard that has minimal or no isotopic contribution from the analyte.[3][4] For a ¹³C₄-labeled IS, instead of monitoring the M+4 peak, one could monitor the M+6 peak if there is negligible contribution from the analyte at that mass.[3]

Data Presentation

The impact of different mitigation strategies on assay bias can be summarized as follows:

Mitigation StrategyAnalyte ConcentrationInternal Standard Concentration (mg/L)Observed Bias (%)
NoneHigh0.7Up to 36.9%[4]
Increased IS ConcentrationHigh14Reduced to 5.8%[4]
Monitoring Less Abundant IS IsotopeHigh0.713.9%[4]

Visualizations

The following diagrams illustrate key workflows and concepts related to isotopic cross-talk.

Isotopic_Cross_Talk_Workflow cluster_0 Evaluation cluster_1 Mitigation Strategy Selection cluster_2 Validation A Observe Non-Linearity or Bias B Perform Cross-Talk Experiment A->B C Quantify Contribution (Analyte to IS & IS to Analyte) B->C D Is Cross-Talk > Acceptance Limit? C->D E Chromatographic Separation D->E Yes F Mathematical Correction D->F Yes G MS Parameter Optimization D->G Yes H Implement Strategy E->H F->H G->H I Re-validate Assay (Accuracy & Precision) H->I J Proceed with Sample Analysis I->J Correction_Logic cluster_data Observed Data cluster_correction Correction Calculation cluster_corrected Corrected Data Observed_Analyte Observed Analyte Signal Analyte_obs Correction Correction Term Analyte_obs * CF Observed_Analyte:f0->Correction Observed_IS Observed IS Signal IS_obs Corrected_IS Corrected IS Signal IS_obs - (Analyte_obs * CF) Observed_IS:f0->Corrected_IS Contribution Contribution Factor CF Contribution:f0->Correction Correction->Corrected_IS

References

Improving the recovery of Carbamazepine metabolites during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of carbamazepine and its metabolites during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the most common SPE sorbents for extracting carbamazepine and its metabolites?

A1: Reversed-phase sorbents are most commonly used for carbamazepine and its metabolites. C18 (octadecylsilane) bonded silica is a popular choice.[1][2] Polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are also frequently used because they can retain both polar and non-polar compounds, which is advantageous given the differing polarities of carbamazepine and its various metabolites.[3][4]

Q2: What is the general principle behind the solid-phase extraction of carbamazepine and its metabolites?

A2: The general principle involves passing a liquid sample (e.g., plasma, wastewater) through a solid sorbent. Carbamazepine and its metabolites, which are organic-soluble, bind to the non-polar sorbent material.[5] The more polar matrix components are washed away. Finally, a non-polar organic solvent is used to elute the analytes of interest from the sorbent.[5]

Q3: Does the pH of the sample matter during SPE of carbamazepine and its metabolites?

A3: For neutral compounds like carbamazepine and its primary metabolites, pH may not have a significant influence on retention on reversed-phase sorbents.[3] However, optimizing the sample pH can be crucial for minimizing matrix effects and improving the recovery of certain analytes, with a pH of around 7.0 often being a good starting point for plasma samples.[3][6]

Q4: What are typical recovery rates for carbamazepine and its metabolites with SPE?

A4: With an optimized SPE method, high recovery rates can be achieved. For example, extraction yields of over 98% have been reported for carbamazepine and carbamazepine-10,11-epoxide from plasma.[7][8] In another study analyzing aqueous samples, recoveries ranged from 83.6% to 103.5% for carbamazepine and five of its metabolites.[4][9]

Troubleshooting Guide

Q5: I am experiencing low recovery for all my analytes (carbamazepine and its metabolites). What are the likely causes and solutions?

A5: Low recovery for all analytes can stem from several issues in the SPE workflow.

  • Potential Cause 1: Incomplete Analyte Retention. The sorbent may not be retaining the analytes effectively during the sample loading step.

    • Solution: Ensure the sorbent is properly conditioned and equilibrated before loading the sample.[5] If using a reversed-phase sorbent, the sample should be in an aqueous solution with minimal organic solvent content.[5] Also, consider reducing the flow rate during sample loading to allow for sufficient interaction between the analytes and the sorbent.

  • Potential Cause 2: Analyte Loss During Washing. The wash solvent may be too strong, causing the analytes to be washed away before elution.

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this means using a higher percentage of aqueous solvent in your wash solution.[5] For example, if you are using 20% methanol, try reducing it to 5% or 10%.

  • Potential Cause 3: Incomplete Elution. The elution solvent may not be strong enough to desorb the analytes from the sorbent completely.

    • Solution: Use a stronger (more non-polar) elution solvent or increase the volume of the elution solvent.[5][10] For example, if methanol is not providing good recovery, you could try acetonitrile or a mixture of solvents. You can also try performing the elution in multiple, smaller steps.[10]

Q6: My recovery for the more polar metabolites, like 10,11-dihydro-10,11-trans-dihydroxycarbamazepine, is significantly lower than for carbamazepine. How can I improve this?

A6: This is a common issue due to the different polarities of the analytes.

  • Potential Cause 1: Premature Elution of Polar Metabolites. The polar metabolites are less strongly retained on a reversed-phase sorbent and may be washed off during the washing step.

    • Solution: As mentioned previously, use a weaker wash solvent with a higher aqueous content.[5] This will help to retain the more polar metabolites on the column.

  • Potential Cause 2: Suboptimal Sorbent Choice. A standard C18 sorbent may not be ideal for retaining a wide range of polarities.

    • Solution: Consider using a polymeric sorbent like Oasis HLB, which is designed to retain a broader spectrum of compounds from polar to non-polar.[3]

Q7: I am observing significant matrix effects in my final analysis. How can I reduce these?

A7: Matrix effects, often seen as ion suppression in LC-MS analysis, can be a major issue when dealing with complex samples like plasma or wastewater.[9]

  • Potential Cause 1: Co-elution of Matrix Components. Interfering substances from the sample matrix are being co-eluted with your analytes.

    • Solution 1: Optimize the Wash Step. This is the most critical step for removing interferences. Experiment with different wash solvents of varying organic content and pH to find the optimal conditions that remove matrix components without eluting your analytes.[3]

    • Solution 2: Use a More Selective Sorbent. Molecularly Imprinted Polymers (MIPs) can offer higher selectivity for the target analytes, leading to cleaner extracts.[11]

Quantitative Data Summary

Table 1: Recovery of Carbamazepine and its Metabolites from Aqueous Samples using SPE-LC-MS/MS

AnalyteRecovery from Untreated Sewage (Influent)Recovery from Treated Sewage (Effluent)Recovery from Surface Water
Carbamazepine83.6% - 102.2%90.6% - 103.5%95.7% - 102.9%
10,11-dihydro-10,11-epoxycarbamazepine83.6% - 102.2%90.6% - 103.5%95.7% - 102.9%
10,11-dihydro-10,11-dihydroxycarbamazepine83.6% - 102.2%90.6% - 103.5%95.7% - 102.9%
2-hydroxycarbamazepine83.6% - 102.2%90.6% - 103.5%95.7% - 102.9%
3-hydroxycarbamazepine83.6% - 102.2%90.6% - 103.5%95.7% - 102.9%
10,11-dihydro-10-hydroxycarbamazepine83.6% - 102.2%90.6% - 103.5%95.7% - 102.9%
(Data sourced from a study on the determination of carbamazepine and its metabolites in aqueous samples.)[4][9]

Table 2: Accuracy and Precision of an SPE-HPLC Method for Carbamazepine and its Metabolites in Plasma

AnalyteAccuracy RangeIntra-day Precision (RSD)Inter-day Precision (RSD)
Carbamazepine92.09% - 108.5%< 7.96%< 7.96%
Carbamazepine Epoxide92.09% - 108.5%< 7.96%< 7.96%
Carbamazepine trans-diol92.09% - 108.5%< 7.96%< 7.96%
(This data is from a validated SPE-HPLC method for the analysis of carbamazepine and its metabolites in human plasma.)[3]

Experimental Protocols

Protocol 1: SPE of Carbamazepine and its Metabolites from Plasma using Oasis HLB Cartridges [3]

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of 10 mM phosphate buffer (pH 7.0).

  • Sample Loading: Load the plasma sample onto the conditioned cartridge.

  • Washing:

    • Perform a first wash with 1 mL of 10 mM phosphate buffer (pH 7.0).

    • Perform a second wash with 1 mL of a 20:80 (v/v) mixture of methanol and 10 mM phosphate buffer (pH 7.0).

  • Elution: Elute the analytes with 0.5 mL of a 60:40 (v/v) mixture of acetonitrile and 10 mM phosphate buffer (pH 7.0).

  • Analysis: The eluate can be directly injected into an HPLC system for analysis.

Protocol 2: SPE of Carbamazepine and its Metabolites from Plasma using C18 Cartridges [1][2]

  • Sample Preparation: Use 250 µl of plasma for the extraction.

  • Sorbent: Utilize Bond Elut C18 columns (2.8 ml capacity).

  • Extraction: Perform the solid-phase extraction of carbamazepine, carbamazepine 10,11-epoxide, and 10,11-dihydro-10,11-trans-dihydroxycarbamazepine.

  • Analysis: Analyze the extract by reversed-phase HPLC with a mobile phase of acetonitrile - methanol - water (19:37:44) and UV detection at 214 nm.

Visualizations

Caption: A generalized workflow for solid-phase extraction (SPE).

Troubleshooting_Tree Start Low Analyte Recovery? All_Low For ALL Analytes? Start->All_Low Yes Polar_Low Only for POLAR Metabolites? Start->Polar_Low No Cause_Retention Incomplete Retention All_Low->Cause_Retention Possible Cause Cause_Washout Analytes Lost in Wash All_Low->Cause_Washout Possible Cause Cause_Elution Incomplete Elution All_Low->Cause_Elution Possible Cause Sol_Retention Decrease load flow rate Ensure proper conditioning Cause_Retention->Sol_Retention Solution Sol_Washout Use weaker wash solvent (more aqueous) Cause_Washout->Sol_Washout Solution Sol_Elution Use stronger elution solvent Increase elution volume Cause_Elution->Sol_Elution Solution Cause_Polar_Washout Polar Analytes Lost in Wash Polar_Low->Cause_Polar_Washout Possible Cause Cause_Sorbent Suboptimal Sorbent Polar_Low->Cause_Sorbent Possible Cause Sol_Polar_Washout Use weaker wash solvent Cause_Polar_Washout->Sol_Polar_Washout Solution Sol_Sorbent Use polymeric sorbent (e.g., Oasis HLB) Cause_Sorbent->Sol_Sorbent Solution

Caption: A decision tree for troubleshooting low SPE recovery.

References

Minimizing in-source fragmentation of Carbamazepine 10,11-epoxide-13C.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing in-source fragmentation of Carbamazepine 10,11-epoxide-13C during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is the breakdown of an analyte ion within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can be particularly problematic for the analysis of this compound as it can lead to an underestimation of the parent ion and an overestimation of fragment ions, compromising the accuracy and sensitivity of quantitative assays.[2] For isotopically labeled internal standards like this compound, fragmentation can interfere with the quantification of the unlabeled analyte.

Q2: What are the primary factors that contribute to the in-source fragmentation of this compound?

Several instrumental parameters can influence the extent of in-source fragmentation. The most critical factors include:

  • Ion Source Temperature: Higher temperatures can cause thermal degradation of the analyte before ionization.[1]

  • Declustering Potential (or Cone Voltage/Fragmentor Voltage): This voltage, applied between the ion source and the mass analyzer, can accelerate ions and cause them to collide with residual gas molecules, leading to fragmentation.[1][3]

  • Mobile Phase Composition: The pH and organic content of the mobile phase can affect the stability of the analyte ion.

Q3: What are the expected precursor and product ions for this compound in mass spectrometry?

For Carbamazepine 10,11-epoxide, the protonated molecular ion [M+H]+ is observed at m/z 253.09.[4] A common product ion resulting from fragmentation is m/z 180.04.[4][5] Given that the user's molecule is labeled with a single 13C atom, the expected protonated molecular ion [M+H]+ for this compound would be at m/z 254.26. The corresponding major fragment ion would likely also shift by one mass unit.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.

Problem: High abundance of fragment ions and low abundance of the precursor ion for this compound.

Solution Workflow:

start High In-Source Fragmentation Observed step1 Step 1: Optimize Ion Source Temperature start->step1 step2 Step 2: Adjust Declustering Potential / Cone Voltage step1->step2 step3 Step 3: Evaluate Mobile Phase Composition step2->step3 step4 Step 4: Check Nebulizer and Heater Gas Flow step3->step4 end Fragmentation Minimized step4->end

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

Detailed Troubleshooting Steps:

Step Action Rationale Expected Outcome
1. Optimize Ion Source Temperature Gradually decrease the ion source temperature in increments of 10-20°C.High temperatures can cause thermal degradation of the epoxide moiety.[1]A decrease in the intensity of the fragment ion relative to the precursor ion.
2. Adjust Declustering Potential / Cone Voltage Systematically reduce the declustering potential (DP) or cone voltage. Start with a low value and gradually increase it while monitoring the precursor and fragment ion intensities.This is a primary driver of in-source fragmentation. Lowering this voltage reduces the kinetic energy of the ions, leading to "softer" ionization conditions.[1][3]An optimal voltage where the precursor ion intensity is maximized and the fragment ion intensity is minimized.
3. Evaluate Mobile Phase Composition If possible, reduce the percentage of strong organic solvents or consider using a mobile phase additive that promotes stable ion formation, such as a low concentration of formic acid (e.g., 0.1%).[4]The stability of the protonated molecule can be influenced by the solvent environment.Enhanced signal of the [M+H]+ ion and reduced fragmentation.
4. Check Nebulizer and Heater Gas Flow Optimize the nebulizer and heater gas flow rates.Inefficient desolvation can lead to unstable ion formation and potential fragmentation.A stable and robust spray with improved signal intensity for the precursor ion.

Experimental Protocols

General LC-MS/MS Method for Carbamazepine and its 10,11-Epoxide

This protocol is a general guideline and may require optimization for specific instrumentation.

1. Sample Preparation:

  • Perform a protein precipitation of plasma samples by adding three volumes of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., Phenomenex Luna C18, 5 µm, 150 x 2 mm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical starting point could be 10% B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Carbamazepine237.1194.1Optimized for instrument
Carbamazepine 10,11-epoxide253.1180.0Optimized for instrument[4][5]
This compound 254.1 181.0 (or other major fragment) Optimized for instrument
  • Key Source Parameters to Optimize for Minimal Fragmentation:

Parameter Starting Value Optimization Range
Ion Source Temperature 120 °C100 - 150 °C
Declustering Potential / Cone Voltage 20 V10 - 50 V
Spray Voltage 3.5 kV3.0 - 4.5 kV
Nebulizer Gas Instrument DependentOptimize for stable spray
Heater Gas Instrument DependentOptimize for efficient desolvation

Data Presentation

Table 1: Effect of Declustering Potential (DP) on Ion Intensities (Hypothetical Data)

Declustering Potential (V) Precursor Ion Intensity (cps) Fragment Ion Intensity (cps) Precursor/Fragment Ratio
205.0 x 10^51.2 x 10^441.7
308.2 x 10^54.5 x 10^418.2
407.5 x 10^51.5 x 10^55.0
506.1 x 10^53.8 x 10^51.6

Table 2: Effect of Ion Source Temperature on Ion Intensities (Hypothetical Data)

Source Temperature (°C) Precursor Ion Intensity (cps) Fragment Ion Intensity (cps) Precursor/Fragment Ratio
1007.8 x 10^53.9 x 10^420.0
1208.1 x 10^54.2 x 10^419.3
1407.2 x 10^58.9 x 10^48.1
1605.5 x 10^52.1 x 10^52.6

Signaling Pathways and Logical Relationships

cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_control Control Parameters Analyte This compound Protonated_Analyte [M+H]+ (m/z 254) Analyte->Protonated_Analyte Ionization (ESI+) Fragment_Ion Fragment Ion (e.g., m/z 181) Protonated_Analyte->Fragment_Ion In-Source Fragmentation Detected_Precursor Detected Precursor Protonated_Analyte->Detected_Precursor Detected_Fragment Detected Fragment Fragment_Ion->Detected_Fragment Temp Source Temperature Temp->Fragment_Ion Increases DP Declustering Potential DP->Fragment_Ion Increases

Caption: Ionization and fragmentation pathway in the mass spectrometer source.

References

Validation & Comparative

Validation of a bioanalytical method for Carbamazepine using Carbamazepine 10,11-epoxide-13C according to FDA guidelines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical methods for the quantification of Carbamazepine in biological matrices, with a focus on validation according to FDA guidelines. We will explore a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard and an High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a structurally similar internal standard. Furthermore, we will discuss the prospective advantages of employing Carbamazepine 10,11-epoxide-¹³C as an internal standard.

Introduction to Bioanalytical Method Validation

The validation of bioanalytical methods is a critical requirement from regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure the reliability and reproducibility of quantitative data for drugs and their metabolites in biological samples.[1][2][3] The FDA's guidance, particularly the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation, outlines the essential parameters that must be evaluated.[1][3] These include selectivity, accuracy, precision, sensitivity, reproducibility, and stability.[3]

Carbamazepine is a widely used anticonvulsant drug for which therapeutic drug monitoring is essential due to its narrow therapeutic window and variable pharmacokinetics.[4][5] Its major active metabolite, Carbamazepine 10,11-epoxide, also contributes to the therapeutic and toxic effects, making its simultaneous measurement beneficial.[4][5] The choice of an appropriate internal standard is paramount for a robust bioanalytical method. Stable isotope-labeled internal standards are considered the "gold standard" for LC-MS/MS-based methods as they closely mimic the analyte's behavior during sample preparation and analysis.

Comparative Analysis of Bioanalytical Methods

This section compares the performance of two distinct analytical approaches for Carbamazepine quantification against a proposed method utilizing Carbamazepine 10,11-epoxide-¹³C.

Validation Parameter Method A: LC-MS/MS with D10-Carbamazepine IS Method B: HPLC-UV with Structural Analog IS (e.g., Nitrazepam) Proposed Method: LC-MS/MS with Carbamazepine 10,11-epoxide-¹³C IS
Linearity Range 5 - 2000 ng/mL0.2 - 25 µg/mLExpected: 5 - 2000 ng/mL or wider
Correlation Coefficient (r²) > 0.99> 0.995Expected: > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL0.2 µg/mL (200 ng/mL)Expected: ≤ 5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)92.09% to 108.5%Expected: Within ±15% (±20% at LLOQ)
Precision (%RSD) Intra-day: 2.6% - 9.5%Inter-day: 4.0% - 9.6%< 7.96%Expected: < 15% (< 20% at LLOQ)
Recovery > 87%87.39% to 104.04%Expected: Consistent and reproducible
Selectivity High, specific mass transitionsModerate, potential for interferenceVery High, specific mass transitions

Note: The performance characteristics for the "Proposed Method" are projected based on the typical advantages of using a stable isotope-labeled internal standard that is also a metabolite. As of the latest literature review, a specific validation study for Carbamazepine using Carbamazepine 10,11-epoxide-¹³C as an internal standard has not been published.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison.

Method A: LC-MS/MS with D10-Carbamazepine Internal Standard

  • Sample Preparation: A liquid-liquid extraction is performed on plasma samples. To 0.1 mL of rat plasma, an internal standard solution (D10-carbamazepine) is added. The extraction is carried out with an organic solvent. After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C8 (150 mm x 2.1 mm, 5 µm)

    • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v)

    • Flow Rate: 0.4 mL/min

    • Run Time: 5 minutes

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Detection: Selected Reaction Monitoring (SRM)

    • Transitions:

      • Carbamazepine: m/z 237 → 194

      • Carbamazepine 10,11-epoxide: m/z 253 → 210

      • D10-carbamazepine (IS): m/z 247 → 204

Method B: HPLC-UV with a Structural Analog Internal Standard

  • Sample Preparation: Solid-phase extraction (SPE) is utilized. Plasma samples, with the added internal standard (e.g., nitrazepam), are loaded onto an SPE cartridge. The cartridge is washed, and the analytes are eluted. The eluate is then analyzed.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18

    • Mobile Phase: Acetonitrile and water (35:65, v/v), isocratic elution

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • UV Detection: 220 nm

Proposed Method: LC-MS/MS with Carbamazepine 10,11-epoxide-¹³C Internal Standard

The experimental protocol for this proposed method would likely follow that of Method A, with the key difference being the use of Carbamazepine 10,11-epoxide-¹³C as the internal standard. This would allow for the simultaneous and highly accurate quantification of both Carbamazepine and its active metabolite, Carbamazepine 10,11-epoxide, as the internal standard would co-elute and have a very similar ionization efficiency to the metabolite.

Visualizing the Workflow and Validation Parameters

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships of the validation parameters according to FDA guidelines.

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (Carbamazepine 10,11-epoxide-13C) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Experimental workflow for the bioanalytical method.

FDA_Validation_Parameters cluster_core Core Validation Parameters cluster_stability Stability Studies Validation Bioanalytical Method Validation (FDA Guidelines) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery FreezeThaw Freeze-Thaw Stability Validation->FreezeThaw ShortTerm Short-Term Stability Validation->ShortTerm LongTerm Long-Term Stability Validation->LongTerm StockSolution Stock Solution Stability Validation->StockSolution

Caption: FDA bioanalytical method validation parameters.

References

Determining the lower limit of quantification (LLOQ) for Carbamazepine using Carbamazepine 10,11-epoxide-13C.

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Determination of Carbamazepine's Lower Limit of Quantification (LLOQ)

This guide provides a comparative analysis of analytical methods for determining the Lower Limit of Quantification (LLOQ) for Carbamazepine, with a primary focus on the use of Carbamazepine-10,11-epoxide-¹³C₆ as an internal standard (IS) via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of this method is compared with alternative analytical techniques, supported by experimental data from various studies.

Primary Method: UPLC-MS/MS with Carbamazepine-10,11-epoxide-¹³C₆

The use of a stable isotope-labeled (SIL) internal standard that is a structural analog or metabolite of the analyte is a superior approach in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. Carbamazepine-10,11-epoxide-¹³C₆ is the ¹³C-labeled version of the primary active metabolite of Carbamazepine, making it an excellent, though less commonly cited, choice for an internal standard[1][2].

An established UPLC-MS/MS method for the simultaneous measurement of multiple antiepileptic drugs, including Carbamazepine, utilizes Carbamazepine-10,11-epoxide-¹³C₆ as a component of the internal standard solution[3]. This approach is characterized by high selectivity, sensitivity, and a simple sample preparation protocol.

Detailed Experimental Protocol

This protocol is based on established methodologies for the quantification of antiepileptic drugs using UPLC-MS/MS[3][4].

1. Reagents and Materials:

  • Carbamazepine certified reference standard

  • Carbamazepine-10,11-epoxide-¹³C₆ certified reference material[1][2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Control human plasma

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbamazepine and Carbamazepine-10,11-epoxide-¹³C₆ in methanol.

  • Working Standard Solutions: Serially dilute the Carbamazepine stock solution with 50:50 methanol/water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Carbamazepine-10,11-epoxide-¹³C₆ stock solution with methanol.

3. Preparation of Calibration Curve and Quality Control Samples:

  • Spike blank human plasma with the appropriate Carbamazepine working standards to achieve a calibration curve ranging from approximately 1 ng/mL to 2000 ng/mL.

  • Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (3x LLOQ), Medium, and High.

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, CC, QC, or unknown), add 100 µL of the IS working solution[3].

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 50 µL of the supernatant and dilute with 950 µL of water[3].

  • Vortex mix and transfer to an autosampler vial for injection.

5. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A reverse-phase column such as an Acquity UPLC HSS T3 or equivalent.

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient appropriate for separating Carbamazepine from endogenous interferences.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP or Waters Xevo).

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Carbamazepine Transition: m/z 237.1 → 194.1[4].

    • Carbamazepine-10,11-epoxide-¹³C₆ (IS) Transition: m/z 259.1 → 180.1 (Precursor ion is +6 Da from the unlabeled epoxide; fragment is typically conserved).

6. LLOQ Determination:

  • The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.

  • Analyze at least five replicates of plasma samples spiked at the proposed LLOQ concentration.

  • Acceptance Criteria:

    • The analyte response should be at least 5 times the response of a blank sample.

    • Precision (%CV) should be ≤ 20%.

    • Accuracy (% bias) should be within ±20% of the nominal concentration.

Data Presentation and Comparison

The performance of the primary method is compared with other validated methods for Carbamazepine quantification.

Table 1: Comparison of LC-MS/MS Methods for Carbamazepine Quantification
MethodInternal Standard (IS)MatrixLLOQLinearity Range (ng/mL)Precision (%CV)Accuracy (% Bias)Reference
UPLC-MS/MS Carbamazepine-10,11-epoxide-¹³C₆ SerumEst. 1-5 ng/mLN/A<3.0% (Intra-day)N/A[3]
LC-MS/MSd₁₀-CarbamazepineRat Plasma5 ng/mL5 - 20002.6 - 9.5%4.0 - 9.6%[4]
LC-MS/MSDeuterated CongenersHuman Serum100 ng/mL100 - 22000N/AMean bias 0.6%[5]
LC-MS/MSCarbamazepine-D₂N¹⁵Human Plasma500 ng/mL500 - 30000<8.23%-1.74 to 2.92%[6]
LC-MS/MSUnspecifiedHuman Plasma0.72 ng/mLN/AN/AN/A

N/A: Not explicitly available in the cited abstract. LLOQ for the primary method is an estimation based on similar high-sensitivity methods.

Table 2: Comparison with Alternative (HPLC-UV) Methods
MethodInternal Standard (IS)MatrixLLOQLinearity Range (µg/mL)Precision (%RSD)Accuracy (% Recovery)Reference
HPLC-UVPropylparabenRabbit Plasma0.5 µg/mL0.5 - 400.53 - 3.7%97.5 - 103.6%[3]
HPLC-UVNitrazepamPlasma0.25 µg/mL0.25 - 200.6 - 2.2%97.9 - 102.1%[7]
HPLC-UVPhenytoinTablets1.05 µg/mL5.4 - 451N/A99 - 101%[8]
HPLC-UVDiclofenac SodiumHuman Plasma0.1 µg/mL0.1 - 8N/AN/A

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination and validation of the Lower Limit of Quantification.

LLOQ_Workflow prep 1. Preparation - Stock Solutions (Analyte & IS) - Working Standards - QC Samples spike 2. Sample Spiking Spike blank plasma with standards to create CC and LLOQ validation samples. prep->spike extract 3. Sample Extraction - Add Internal Standard - Protein Precipitation - Centrifuge & Dilute spike->extract analysis 4. UPLC-MS/MS Analysis Inject samples and acquire data using MRM mode. extract->analysis process 5. Data Processing - Integrate Peaks - Calculate Analyte/IS Ratios - Generate Calibration Curve analysis->process validate 6. LLOQ Validation (n>=5) Evaluate LLOQ samples against acceptance criteria. process->validate crit1 S/N Ratio >= 5 validate->crit1 crit2 Precision (%CV) <= 20% validate->crit2 crit3 Accuracy (%Bias) within +/-20% validate->crit3

Caption: Workflow for LLOQ Determination of Carbamazepine.

References

Evaluating the Linearity and Range of Quantitative Assays for Carbamazepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the linearity and analytical range of common quantitative assays for the anti-epileptic drug Carbamazepine (CBZ). Understanding these parameters is critical for accurate therapeutic drug monitoring (TDM), pharmacokinetic studies, and formulation development. We present a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Immunoassays, supported by experimental data and detailed protocols.

The therapeutic range for Carbamazepine is generally accepted to be between 4 to 12 µg/mL.[1][2][3] However, side effects can occur at concentrations above 9 µg/mL, and toxic effects are more frequent at levels exceeding 12 µg/mL.[3] Therefore, assays must be linear and accurate across, and often beyond, this therapeutic window to ensure patient safety and dose optimization.

Comparative Analysis of Assay Performance

The selection of a quantitative assay for Carbamazepine depends on the specific requirements for sensitivity, specificity, and throughput. The following table summarizes the typical linearity and range for commonly employed analytical methods.

Assay Method Linearity Range (µg/mL) Correlation Coefficient (r²) Lower Limit of Quantification (LLOQ) (µg/mL) Key Advantages Key Limitations
HPLC-UV 0.2 - 40[4][5][6][7]>0.999[4][7][8]0.07 - 0.5[6][7][9]Cost-effective, robust, widely availableLower sensitivity than LC-MS/MS, potential for interference
LC-MS/MS 0.1 - 22.0[10]>0.99[11]0.1[10]High sensitivity and specificityHigher equipment and operational costs
Immunoassay (e.g., FPIA, CMIA) Typically covers the therapeutic range (e.g., up to 20 mg/L for Roche KIMS)[12]Not always reported as a primary validation parameter~0.005 (LOD for FPIA)[2]High throughput, automatedPotential for cross-reactivity with metabolites, less specific than chromatography

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing assay performance. Below are representative protocols for HPLC-UV and LC-MS/MS assays for Carbamazepine quantification.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of Carbamazepine in plasma or serum.

  • Sample Preparation:

    • To 200 µL of plasma/serum, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding 400 µL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 45:55 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 285 nm.[4]

    • Column Temperature: 30°C.[4]

  • Linearity and Range Evaluation:

    • Prepare a series of calibration standards by spiking known concentrations of Carbamazepine into blank plasma/serum. A typical range would be 0.5, 1, 5, 10, 20, and 40 µg/mL.[13]

    • Process and analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio of Carbamazepine to the internal standard against the nominal concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and specificity, making it ideal for studies requiring low-level quantification.

  • Sample Preparation:

    • To 50 µL of plasma/serum, add a deuterated internal standard (e.g., Carbamazepine-d10).

    • Perform protein precipitation by adding 150 µL of methanol.

    • Vortex and centrifuge as described for the HPLC-UV method.

    • Dilute the supernatant with water before injection.

  • LC-MS/MS Conditions:

    • Column: A suitable UPLC/HPLC column (e.g., ACQUITY UPLC HSS T3).[11]

    • Mobile Phase: A gradient elution using two solvents, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]

    • Flow Rate: 0.25 mL/min.[11]

    • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Carbamazepine (e.g., m/z 237.1 → 194.1) and its internal standard.

  • Linearity and Range Evaluation:

    • Prepare calibration standards in blank plasma/serum over the desired concentration range (e.g., 0.1 to 25 µg/mL).

    • Analyze the standards and construct a calibration curve as described for the HPLC-UV method.

    • The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Assay Linearity Assessment

G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion stock Prepare Carbamazepine Stock Solution spiking Spike Blanks to Create Calibration Standards (e.g., 6-8 concentration levels) stock->spiking blanks Obtain Blank Matrix (Plasma/Serum) blanks->spiking extraction Process Standards (e.g., Protein Precipitation) spiking->extraction injection Inject into Analytical Instrument (HPLC-UV or LC-MS/MS) extraction->injection acquisition Acquire Data (Peak Areas or Responses) injection->acquisition curve Plot Peak Area Ratio vs. Concentration acquisition->curve regression Perform Linear Regression Analysis curve->regression params Determine Slope, Intercept, and r² regression->params linearity Assess Linearity (r² ≥ 0.99) params->linearity range Define Analytical Range linearity->range

Caption: Workflow for determining the linearity of a Carbamazepine assay.

Relationship of Key Assay Validation Parameters

G AssayValidation Assay Validation Linearity Linearity AssayValidation->Linearity Range Range AssayValidation->Range Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision LLOQ LLOQ AssayValidation->LLOQ LOD LOD AssayValidation->LOD Specificity Specificity AssayValidation->Specificity Linearity->Range Defines Range->Accuracy Impacts Range->Precision Impacts LLOQ->Range Lower Boundary LOD->LLOQ Determines Specificity->Linearity Ensures

References

Performance of Carbamazepine 10,11-epoxide-13C in different biological matrices (plasma, serum, urine).

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of Carbamazepine-10,11-epoxide-13C as an internal standard for the quantification of Carbamazepine-10,11-epoxide in various biological matrices, including plasma, serum, and urine. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Executive Summary

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing. Carbamazepine-10,11-epoxide-13C serves as an ideal internal standard for the analysis of its unlabeled counterpart, Carbamazepine-10,11-epoxide, a pharmacologically active metabolite of the anticonvulsant drug carbamazepine. This guide details its performance across different biological matrices, providing experimental data and protocols to aid in method development and validation.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance of analytical methods utilizing a stable isotope-labeled internal standard, such as Carbamazepine-10,11-epoxide-13C, for the determination of Carbamazepine-10,11-epoxide in plasma, serum, and urine. The data presented is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Table 1: Performance in Human Plasma

ParameterPerformance MetricNotes
Linearity Range0.040 - 12.0 µg/mL
Accuracy (Bias %)1.4% to 3.5%
Precision (CV %)
- Repeatability (Intra-day)1.2% to 1.8%
- Intermediate Precision (Inter-day)< 2.1%
Lower Limit of Quantification (LLOQ)0.040 µg/mL
Matrix EffectNo significant matrix effect observed

Table 2: Performance in Human Serum

ParameterPerformance MetricNotes
Linearity Range0.040 - 12.0 µg/mL
Accuracy (Bias %)1.4% to 2.5%
Precision (CV %)
- Repeatability (Intra-day)1.2% to 1.8%
- Intermediate Precision (Inter-day)< 2.1%
Lower Limit of Quantification (LLOQ)0.040 µg/mL
Matrix EffectNo significant matrix effect observed

Table 3: Representative Performance in Human Urine *

ParameterPerformance MetricNotes
Linearity Range5 - 5000 ng/mLRepresentative range for antiepileptic drugs.
Accuracy (Bias %)Within ±15%Based on typical validation requirements.
Precision (CV %)< 15%Based on typical validation requirements.
Lower Limit of Quantification (LLOQ)5 ng/mLRepresentative LLOQ for similar analytes.
Recovery> 85%Using solid-phase extraction.

Experimental Protocols

Detailed methodologies for the analysis of Carbamazepine-10,11-epoxide using a 13C-labeled internal standard are provided below for each biological matrix.

Analysis in Human Plasma and Serum

This protocol is adapted from a validated reference measurement procedure using isotope dilution LC-MS/MS.[2]

a) Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or serum sample, add a known concentration of Carbamazepine-10,11-epoxide-13C internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase before injection into the LC-MS/MS system.

b) LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient Elution: A programmed gradient from a low to high percentage of mobile phase B over several minutes to achieve separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Carbamazepine-10,11-epoxide: Precursor ion > Product ion (e.g., m/z 253.1 > 180.1)

    • Carbamazepine-10,11-epoxide-13C: Precursor ion > Product ion (e.g., m/z 263.1 > 190.1 - Note: Exact mass will depend on the number and position of 13C labels)

Analysis in Human Urine

This protocol is a representative method for the analysis of carbamazepine and its metabolites in urine, adapted for the use of a stable isotope-labeled internal standard.[1]

a) Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine sample, add a known concentration of Carbamazepine-10,11-epoxide-13C internal standard solution.

  • Condition a mixed-mode solid-phase extraction cartridge with methanol followed by water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b) LC-MS/MS Conditions

  • The LC-MS/MS conditions would be similar to those described for plasma and serum analysis, with potential minor adjustments to the gradient elution profile to optimize separation from any remaining urine matrix components.

Mandatory Visualizations

Carbamazepine Metabolic Pathway

The following diagram illustrates the major metabolic pathway of carbamazepine, leading to the formation of its active metabolite, Carbamazepine-10,11-epoxide.

Carbamazepine Metabolism Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide (Active Metabolite) Carbamazepine->Epoxide CYP3A4, CYP2C8 Diol Carbamazepine-10,11-trans-diol (Inactive Metabolite) Epoxide->Diol Epoxide Hydrolase Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, or Urine) Add_IS Add Carbamazepine-10,11-epoxide-13C (Internal Standard) Sample->Add_IS Extraction Extraction (Protein Precipitation or SPE) Add_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Inject Extract Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Reference Standards for the Quantification of Carbamazepine and its 10,11-Epoxide Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Carbamazepine (CBZ) and its active metabolite, Carbamazepine 10,11-epoxide (CBZ-E), is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control. The foundation of accurate quantification lies in the use of high-quality, reliable reference standards. This guide provides a comparative overview of available reference standards and the validation of analytical methods employing them, supported by experimental data and detailed protocols.

Comparison of Certified Reference Materials

Certified Reference Materials (CRMs) are crucial for ensuring the traceability and accuracy of analytical measurements. Several reputable sources provide well-characterized reference standards for both Carbamazepine and its 10,11-epoxide metabolite. The choice of a suitable reference standard is pivotal for the development and validation of robust analytical methods.

Below is a comparison of commonly utilized reference materials. It is important to note that direct performance comparisons of the standards themselves are not typically published; instead, their suitability is demonstrated through the validation of analytical methods.

Table 1: Comparison of Commercially Available Reference Standards for Carbamazepine

Product NameSupplierFormatPurity/ConcentrationCertificationKey Applications
Carbamazepine Pharmaceutical Secondary StandardSigma-AldrichNeat SolidCertified Reference MaterialISO 17034, ISO/IEC 17025, traceable to USP and Ph. Eur.Pharma release testing, method development, quality control
Carbamazepine United States Pharmacopeia (USP) Reference StandardUSPNeat SolidAs per USP monographUSPCompendial testing, quality control
Carbamazepine European Pharmacopoeia (EP) Reference StandardEDQMNeat SolidAs per Ph. Eur. monographPh. Eur.Compendial testing, quality control
Carbamazepine SolutionCerilliant1.0 mg/mL in MethanolCertified Spiking Solution®ISO 17034, ISO/IEC 17025Preparation of calibrators and controls for GC/MS or LC/MS[1]
Carbamazepine solutionHPC Standards100 µg/ml in Methanol or AcetonitrileHigh-purity analytical standardISO 17034Food and environmental analysis[2]

Table 2: Comparison of Commercially Available Reference Standards for Carbamazepine 10,11-epoxide

Product NameSupplierFormatPurity/ConcentrationCertificationKey Applications
Carbamazepine-10,11-epoxideCerilliant1.0 mg/mL in MethanolCertified Reference MaterialISO Guide 34, ISO/IEC 17025Therapeutic drug monitoring by LC or LC/MS[3][4]
Carbamazepine 10,11-EpoxideLGC StandardsNeat Solid>95% (HPLC)---Pharmaceutical and veterinary compounds and metabolites analysis[5]
Carbamazepine 10,11-epoxideSigma-AldrichNeat Solid≥98% (HPLC)Analytical StandardForensics and toxicology, pharmaceutical analysis
Carbamazepine 10,11-epoxideHPC StandardsNeat SolidHigh-purity reference material---Residue analysis in food and environmental samples[6]

Performance Comparison of Analytical Methods

The performance of reference standards is implicitly validated through the successful development and validation of analytical methods. High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique for the simultaneous quantification of Carbamazepine and Carbamazepine 10,11-epoxide.

Table 3: Performance Characteristics of Validated HPLC and UPLC Methods

ParameterHPLC-UV[7][8]UPLC-UV[9]LC-MS/MS[10]
Linearity Range 0.2-25 µg/mL for CBZ and CBZ-EWide concentration range (r² > 0.999)0.1-22.0 µg/mL for CBZ and metabolites
Limit of Detection (LOD) < 80 ng/mL for CBZ, < 7 ng/mL for CBZ-E[11]Not explicitly stated, but low LOQ demonstrated< 0.1 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mLLow limit of quantitation demonstrated0.1 µg/mL
Precision (RSD%) Intra-day: 1.1% (CBZ), 1.9% (CBZ-E); Inter-day: < 4.7%[11]High precision and reproducibilityNot explicitly stated, but good agreement between labs
Accuracy (% Recovery) 92.09% to 108.5%Close to complete recoveryMean bias of 0.6% between labs
Sample Matrix Human PlasmaRat PlasmaHuman Serum
Run Time ~8 minutes~6 minutesNot specified

Experimental Protocols

Detailed methodologies are essential for replicating experimental results and ensuring consistency across different laboratories.

Protocol 1: SPE-HPLC-UV Method for Human Plasma[9][10]

This method allows for the simultaneous determination of Carbamazepine, Carbamazepine 10,11-epoxide, and Carbamazepine trans-diol in human plasma.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge.

    • Load 1 mL of plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable organic solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Bakerbond-BDC (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile - 10 mM phosphate buffer, pH 7.0 (30:70, v/v).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 210 nm.

    • Internal Standard: Phenobarbital.

Protocol 2: UPLC-UV Method for Rat Plasma[11]

This is a rapid and sensitive method for the quantification of Carbamazepine and its epoxide metabolite.

  • Sample Preparation:

    • To 200 µL of rat plasma, add an internal standard.

    • Perform protein precipitation followed by liquid-liquid extraction.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).

    • Mobile Phase: Gradient elution with water and acetonitrile (60:40 to 40:60, v/v).

    • Flow Rate: 0.5 mL/min.

Protocol 3: LC-MS/MS Candidate Reference Method for Human Serum[12]

This method is designed for the standardization and harmonization of routine assays.

  • Sample Preparation:

    • Protein precipitation of serum samples with acetonitrile.

    • Subsequent dilution of the supernatant.

  • Chromatographic and Mass Spectrometric Conditions:

    • Internal Standards: Deuterated analyte congeners.

    • The method is capable of measuring Carbamazepine, Carbamazepine-10,11-epoxide, and 10-hydroxy-10,11-dihydrocarbamazepine.

Visualizations

Diagrams are provided to illustrate key processes and relationships relevant to the quantification of Carbamazepine and its epoxide.

Metabolic Pathway of Carbamazepine Carbamazepine Carbamazepine Epoxide Carbamazepine-10,11-epoxide Carbamazepine->Epoxide CYP3A4 Diol 10,11-Dihydro-10,11-trans-dihydroxy-carbamazepine Epoxide->Diol Epoxide hydrolase

Caption: Metabolic conversion of Carbamazepine to its active 10,11-epoxide metabolite.

General Workflow for Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation_params Validation Parameters RefStd Obtain Certified Reference Standards StockSol Prepare Stock Solutions RefStd->StockSol Calibrators Prepare Calibrators & QC Samples StockSol->Calibrators MethodDev Develop Analytical Method (e.g., HPLC) Calibrators->MethodDev Validation Perform Method Validation MethodDev->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness

Caption: A logical workflow for the validation of an analytical method for drug quantification.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Carbamazepine 10,11-epoxide-13C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential guidance for the proper disposal of Carbamazepine 10,11-epoxide-13C, a metabolite of the anticonvulsant drug carbamazepine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance. Due to conflicting safety classifications, this compound should be handled as a hazardous substance.

Hazard Assessment and Regulatory Overview

Carbamazepine 10,11-epoxide is an active metabolite of Carbamazepine. While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), another classifies it as toxic to aquatic life with long-lasting effects[1][2]. The parent compound, Carbamazepine, is considered a hazardous substance[3]. Therefore, it is imperative to treat this compound as hazardous waste to ensure the highest safety standards and environmental protection. Disposal must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[2][4].

Quantitative Toxicity Data

The following table summarizes available toxicity data for Carbamazepine and its epoxide metabolite. This information underscores the need for cautious handling and disposal.

CompoundTestSpeciesRouteDoseReference
CarbamazepineLD50RatOral1957 mg/kg[3][5][6]
CarbamazepineLD50MouseOral529 mg/kg[3][5][6]
CarbamazepineLD50RabbitDermal2680 mg/kg[5][6]
Carbamazepine 10,11-epoxideTDLOMouseOral9,600 mg/kg[1]
Carbamazepine 10,11-epoxideLD50MouseIntraperitoneal420 mg/kg[1]

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a direct, step-by-step guide for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Designate a specific, labeled hazardous waste container for this compound waste.

  • Do not mix this waste with non-hazardous materials or other incompatible chemical waste.

  • Collect all materials contaminated with the compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in this designated container.

3. Container Management:

  • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

  • Keep the waste container closed except when adding waste.

  • Do not fill the container beyond 80% of its capacity to prevent spills.

4. Labeling:

  • Clearly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste

    • The date of waste generation

    • The name of the principal investigator and the laboratory location

5. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area has secondary containment to capture any potential leaks.

6. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and pickup.

  • Do not dispose of this compound down the drain or in the regular trash[1][4][7]. The primary method for the disposal of pharmaceutical waste is typically incineration at a licensed facility[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal A Identify Carbamazepine 10,11-epoxide-13C Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated Hazardous Waste Container B->C D Collect All Contaminated Materials (Solid & Liquid) C->D E Securely Seal Container (Not >80% Full) D->E F Label with 'Hazardous Waste', Chemical Name, Date, PI Info E->F G Store in Designated, Secure Area with Secondary Containment F->G H Contact EHS for Hazardous Waste Pickup G->H I EHS Manages Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carbamazepine 10,11-epoxide-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for laboratory personnel handling Carbamazepine 10,11-epoxide-13C. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.

Carbamazepine and its metabolite, Carbamazepine 10,11-epoxide, are identified as hazardous substances requiring careful handling.[1] The presence of a stable isotope, Carbon-13, does not alter the chemical's hazardous properties and therefore does not necessitate special precautions beyond those for the unlabeled compound.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are required. Double-gloving is recommended.
Body Protection Lab CoatA standard laboratory coat must be worn at all times.
Eye Protection Safety GlassesSafety glasses with side shields are the minimum requirement.
Respiratory Protection Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to minimize risk and ensure procedural consistency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, well-ventilated area, away from strong oxidizing agents.[2]

  • Store the container tightly sealed and clearly labeled.

2. Handling and Preparation of Solutions:

  • All handling of the solid (weighing, transferring) must be performed within a chemical fume hood to prevent inhalation of dust particles.

  • Wear all required PPE, including double gloves, a lab coat, and safety glasses.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Should any skin contact occur, immediately wash the affected area with soap and water.[3]

3. Experimentation:

  • Conduct all experimental procedures involving this compound within a designated and clearly marked area.

  • Ensure that all equipment used is properly cleaned and decontaminated after use.

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

  • Do not mix this waste with non-hazardous laboratory trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal.

Quantitative Toxicological Data

The following table summarizes available toxicity data for the parent compound, Carbamazepine. While specific data for the 10,11-epoxide metabolite is limited, it is known to possess about a third of the anti-convulsive activity of carbamazepine.[1]

CompoundTestSpeciesRouteValue
CarbamazepineLD50RatOral1957 mg/kg[1]
CarbamazepineLD50MouseOral529 mg/kg[1]
CarbamazepineLD50RabbitDermal2680 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store Don_PPE Don PPE Store->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste (Solid & Liquid) Experiment->Segregate Label_Waste Label Waste Containers Segregate->Label_Waste EHS_Pickup Arrange EHS Pickup Label_Waste->EHS_Pickup

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.